Pyrazine-2-amidoxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxypyrazine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHJCRJEMIFNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-05-3 | |
| Record name | 51285-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Pyrazine-2-amidoxime from Pyrazinecarbonitrile and Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pyrazine-2-amidoxime, a significant compound in medicinal chemistry and drug development, from the starting materials pyrazinecarbonitrile (B1219330) and hydroxylamine (B1172632). This document details the experimental protocol, presents quantitative data, and visualizes the underlying chemical transformation and a relevant biological pathway.
Introduction
This compound is a heterocyclic compound of significant interest due to its structural similarity to pyrazinamide (B1679903), a first-line antitubercular drug. Amidoxime-containing molecules are known for their diverse biological activities, including antimicrobial and potential anticancer properties. The synthesis of this compound from pyrazinecarbonitrile represents a key chemical transformation, providing a scaffold for further derivatization and the development of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of pyrazine (B50134) derivatives.
Synthesis of this compound
The primary method for the synthesis of this compound involves the nucleophilic addition of hydroxylamine to the nitrile group of pyrazinecarbonitrile. This reaction is a well-established method for the formation of amidoximes.[1][2]
General Reaction Scheme
The overall chemical equation for the synthesis is as follows:
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for the synthesis of amidoximes from nitriles.[1][3]
Materials:
-
Pyrazinecarbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or Triethylamine
-
Ethanol (B145695) or Methanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazinecarbonitrile in ethanol (or methanol).
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing it with a stoichiometric equivalent of a base such as sodium carbonate or triethylamine.
-
Reaction: Add the hydroxylamine solution to the pyrazinecarbonitrile solution.
-
Heating: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for several hours (ranging from 1 to 48 hours, depending on the scale and specific conditions).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield crystalline this compound.[3][4]
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of pyrazine-based amidoximes.
| Parameter | Value | Reference |
| Yield | 63-93% | [1] |
| Reaction Time | 18 hours | [1] |
| Reaction Temperature | 60-80°C (Reflux) | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Potential Mechanism of Action: A Parallel to Pyrazinamide
Given that this compound is a structural analog of the antitubercular drug pyrazinamide, understanding the mechanism of action of pyrazinamide can provide valuable insights for researchers. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis. POA is believed to have multiple targets, disrupting essential cellular processes.
The following diagram illustrates the proposed mechanism of action of pyrazinamide.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound from pyrazinecarbonitrile and hydroxylamine. The provided experimental protocol, quantitative data, and workflow diagrams offer a practical resource for laboratory synthesis. Furthermore, the visualization of the mechanism of action of the related drug, pyrazinamide, offers a valuable starting point for researchers investigating the biological activities of novel this compound derivatives. This foundational knowledge is crucial for the advancement of drug discovery and development programs centered on pyrazine-based scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. TB R&D Weekly Update: New Target Identified for Pyrazinamide | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Pyrazine-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of interest in pharmaceutical development due to its structural analogy to the antituberculosis drug pyrazinamide (B1679903) and its noted antimicrobial activities.[1][2] Understanding these fundamental properties is critical for predicting the compound's behavior in biological systems and for designing effective drug delivery and formulation strategies.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₄O | [3] |
| Molecular Weight | 138.13 g/mol | |
| Physical Form | Crystalline solid | [3] |
| Melting Point | 180-185 °C | |
| pKa | Data not explicitly available in cited literature. | |
| LogP | Data not explicitly available in cited literature. | |
| UV/Vis. λmax | 206, 251, 302 nm | [3] |
| Solubility | ||
| In PBS (pH 7.2) | ~0.1 mg/mL | [3] |
| In Ethanol | ~0.2 mg/mL | [3] |
| In DMSO | ~30 mg/mL | [3] |
| In DMF | ~30 mg/mL | [3] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate determination of physicochemical properties. The following sections describe standard experimental protocols relevant to the characterization of this compound.
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
-
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt).
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle or spatula.
-
-
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder.
-
Loading: The tube is inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed-end down, through a long glass tube onto a hard surface. The final packed sample height should be 2-3 mm.
-
Measurement:
-
The capillary tube is placed into the heating block of the apparatus.
-
For an unknown compound, a rapid heating rate (~10-20 °C/min) is used to determine an approximate melting range.
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 15-20 °C below the approximate melting point, after which the heating rate is slowed to 1-2 °C/min.
-
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
-
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent system.
-
Apparatus:
-
Glass vials with screw caps.
-
Orbital shaker or agitator in a temperature-controlled environment.
-
Centrifuge.
-
Analytical balance.
-
HPLC or UV-Vis spectrophotometer for quantification.
-
Syringe filters (e.g., 0.22 µm) to separate solid material.
-
-
Procedure:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., PBS pH 7.2, ethanol) in a glass vial. This ensures that a saturated solution is formed.
-
Equilibration: The vial is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The suspension is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, the suspension is allowed to stand to permit sedimentation. The solid and liquid phases are then separated, typically by centrifugation at high speed.
-
Sampling and Dilution: A clear aliquot of the supernatant is carefully removed. To avoid disturbing the solid pellet, the sample is often passed through a syringe filter. The collected supernatant is then accurately diluted with the appropriate solvent for analysis.
-
Quantification: The concentration of this compound in the diluted sample is determined using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The equilibrium solubility is calculated by multiplying the measured concentration by the dilution factor.
-
The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at a given pH, which profoundly affects its solubility, permeability, and receptor binding.
-
Apparatus:
-
Potentiometer with a calibrated pH electrode.
-
Automatic titrator or a calibrated burette.
-
Stir plate and stir bar.
-
Jacketed titration vessel connected to a water bath for temperature control.
-
-
Procedure:
-
System Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.
-
Sample Preparation: A precise amount of this compound is dissolved in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM. For poorly soluble compounds, a co-solvent like methanol (B129727) or DMSO may be used, and the apparent pKa is determined.
-
Titration: The solution is stirred continuously in the titration vessel. To determine the pKa of an acidic proton, a standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally. For a basic pKa, a standardized strong acid (e.g., 0.1 M HCl) is used.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.
-
The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a key predictor of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
-
Apparatus:
-
Separatory funnel or glass vials.
-
Orbital shaker.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer.
-
n-Octanol (pre-saturated with water).
-
Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol).
-
-
Procedure:
-
Solvent Preparation: n-Octanol and the aqueous buffer are mutually saturated by mixing them vigorously and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in either the pre-saturated aqueous or n-octanol phase. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is agitated for a sufficient time to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and organic layers.
-
Quantification: The concentration of this compound in each phase is determined using an appropriate analytical technique.
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The LogP is the base-10 logarithm of P.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate key experimental and logical frameworks relevant to the physicochemical analysis of this compound.
References
Pyrazine-2-amidoxime crystal structure and polymorphism
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Pyrazine-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of this compound. While the potential for polymorphism is a critical consideration in pharmaceutical development, current literature primarily details a single crystalline form. This document summarizes the available crystallographic data, experimental protocols for its preparation, and discusses the context of polymorphism for this compound.
Introduction to this compound
This compound (PAOX) is a heterocyclic compound of interest in medicinal chemistry and materials science. As a structural analog of pyrazinamide, a key anti-tuberculosis drug, its solid-state properties are of significant importance for its potential pharmaceutical applications, including bioavailability and stability. The spatial arrangement of molecules in a crystal lattice and the existence of different polymorphic forms can profoundly influence these properties.
Crystal Structure of this compound
Detailed structural analysis of this compound has been accomplished through single-crystal X-ray diffraction. The compound has been crystallized and characterized, revealing a single crystal form to date.
Crystallographic Data
Single-crystal X-ray diffraction studies have shown that this compound crystallizes in the monoclinic space group P2₁. The asymmetric unit of this crystal form contains two distinct molecules of this compound.[1][2] Key crystallographic data are summarized in the table below.
| Parameter | Value |
| Empirical formula | C₅H₆N₄O |
| Formula weight | 138.13 |
| Temperature | 295(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 7.1856(3) Å, α = 90° |
| b = 10.1504(5) Å, β = 98.419(4)° | |
| c = 9.1245(4) Å, γ = 90° | |
| Volume | 658.00(5) ų |
| Z | 4 |
| Density (calculated) | 1.393 Mg/m³ |
Note: Data extracted from the supplementary information of Chylewska et al., 2016.
Molecular and Crystal Packing
The crystal structure of this compound is stabilized by a network of intermolecular interactions. These include hydrogen bonds involving the amidoxime (B1450833) group and the nitrogen atoms of the pyrazine (B50134) ring.[1] This intricate network of interactions leads to the formation of a stable, three-dimensional supramolecular architecture. In the crystal, molecules of this compound are observed to form dimeric structures and also extended helical-like polymers.[1][3] These helical arrangements are a notable feature of the crystal packing.[2]
Polymorphism of this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The screening for and characterization of polymorphs are therefore crucial steps in drug development.
Despite the importance of polymorphism, a comprehensive search of the current scientific literature did not reveal any definitive reports of other polymorphic forms of this compound. The work by Chylewska et al. (2016) mentions that solubility, crystallinity, and crystal habits are solvent-dependent, which is a key factor in the potential for polymorphism.[1] However, their detailed study focuses on the characterization of a single crystal form obtained through a specific crystallization method.
The study of pyrazinamide, a closely related compound, has revealed the existence of at least four different polymorphs, suggesting that this compound may also exhibit polymorphism under different crystallization conditions. Further research involving extensive polymorph screening would be necessary to confirm or deny the existence of other crystalline forms of this compound.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis, crystallization, and characterization of the known crystal form of this compound.
Synthesis and Crystallization
The crystalline form of this compound has been successfully obtained via a diffusion method.[1]
Experimental Workflow for Crystallization:
Crystal Structure Determination
The crystal structure was determined using single-crystal X-ray diffraction.
Key Steps in Structure Determination:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Data Reduction: The collected diffraction data are processed to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other crystallographic parameters are refined to obtain the best fit between the observed and calculated diffraction data.
Physicochemical Characterization
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) have been employed to study the thermal behavior of crystalline this compound. The TG analysis shows a multi-step decomposition process, with the initial mass loss occurring between 153 and 270 °C, which is attributed to the loss of a pyrazine molecule.[1] The DTA curve indicates both endothermic and exothermic events during the thermal decomposition.[1]
Logical Flow of Characterization:
Conclusion
The crystal structure of this compound has been well-characterized as a monoclinic P2₁ form with two molecules in the asymmetric unit. The detailed crystallographic data and the experimental protocol for its preparation are available in the scientific literature. While the existence of polymorphs is a strong possibility for a molecule of this nature, particularly given the known polymorphic behavior of its analog, pyrazinamide, there is currently a lack of published evidence for other crystalline forms of this compound. This highlights an area for future research that is of significant importance for the potential development of this compound as a pharmaceutical agent. Further investigation into different crystallization conditions is warranted to explore the potential for polymorphism.
References
- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Chromatographic Characterization of Pyrazine-2-amidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of interest in pharmaceutical research due to its structural analogy to the antituberculosis drug pyrazinamide (B1679903) and its potential antimicrobial activities.[1][2] This document outlines the available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the replication and further investigation of this compound.
Spectroscopic Data
The following sections detail the key spectroscopic data for this compound, with quantitative information summarized in tables for clarity and comparative ease.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound reveals characteristic signals corresponding to the protons of the pyrazine (B50134) ring, the amine group, and the hydroxyl group of the amidoxime (B1450833) moiety.[3]
| Proton Assignment | Chemical Shift (δ, ppm) | Solvent |
| H3 (Pyrazine ring) | 9.07 | DMSO-d₆ |
| H5 (Pyrazine ring) | 8.50 | DMSO-d₆ |
| H6 (Pyrazine ring) | 8.66 | DMSO-d₆ |
| -NH₂ (Amine) | 5.97 | DMSO-d₆ |
| -OH (Oxime) | 10.26 | DMSO-d₆ |
¹³C NMR Data (Predicted)
Based on data from similar pyrazine derivatives, the expected chemical shifts for the carbon atoms of this compound are as follows. It is important to note that these are predicted ranges and experimental verification is required.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=N (Amidoxime) | 150 - 160 |
| C2 (Pyrazine ring) | 145 - 155 |
| C3 (Pyrazine ring) | 140 - 150 |
| C5 (Pyrazine ring) | 140 - 150 |
| C6 (Pyrazine ring) | 140 - 150 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These vibrational frequencies are crucial for confirming the presence of the amidoxime and pyrazine moieties.[4][5]
| Vibrational Mode | Frequency (cm⁻¹) |
| ν(OH) | 3249 |
| νₐₛ(NH₂) | 3410 |
| νₛ(NH₂) | 3333 |
| ν(C=N) oxime | 1662 |
| ν(C=N) ring | 1576, 1530 |
| ν(N-O) | 940 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₆N₄O), the expected molecular ion peak [M]⁺ would be at m/z 138.13.[6] While a detailed experimental mass spectrum is not available in the reviewed literature, the primary fragmentation would likely involve the loss of small molecules such as H₂O, NH₃, and cleavage of the amidoxime group. The observation of the [M+H]⁺ ion is also common in soft ionization techniques like electrospray ionization (ESI).[7]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data. The following protocols are based on established methods for the analysis of pyrazine derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: A Bruker AVANCE 700 MHz spectrometer or equivalent.
-
Parameters:
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Temperature: Room temperature.
-
¹H NMR: Standard acquisition parameters for proton NMR.
-
¹³C NMR: Standard acquisition parameters with proton decoupling.
-
FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: A Nicolet FT-IR spectrometer or equivalent.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺.
-
Infusion: Direct infusion of the sample solution into the ESI source.
-
Mass Range: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).
-
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of this compound follow a logical progression, which can be visualized as a workflow. This diagram illustrates the key steps from starting materials to the final analytical validation.
Caption: A flowchart illustrating the synthesis of this compound and its subsequent purification and characterization using various spectroscopic techniques.
Biological Context and Potential Applications
This compound has been investigated for its biological activities, primarily as an antimicrobial agent.[8] Studies have shown its potential efficacy against various bacterial and fungal strains.[1][9] The amidoxime moiety is a known pharmacophore that can influence the biological properties of a molecule.[4] Further research into the precise mechanism of action and potential signaling pathways affected by this compound is warranted to fully understand its therapeutic potential. The synthesis of this compound is typically achieved through the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine.[10] This straightforward synthesis allows for the generation of derivatives for structure-activity relationship (SAR) studies.
References
- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. revues.imist.ma [revues.imist.ma]
- 8. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Pyrazine-2-amidoxime in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Pyrazine-2-amidoxime, a key synthetic intermediate in pharmaceutical development. The document presents available quantitative solubility data, details established experimental protocols for solubility determination, and outlines a common synthetic route.
Quantitative Solubility Data
The solubility of this compound has been reported in several organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the available literature.
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L)¹ | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~ 30[1] | ~ 0.217 | Not Specified |
| Dimethylformamide (DMF) | ~ 30[1] | ~ 0.217 | Not Specified |
| Ethanol | ~ 0.2[1] | ~ 0.0014 | Not Specified |
| Water | 2 | 0.0145 | 60°C |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 0.1[1] | ~ 0.0007 | Not Specified |
¹ Molar solubility was calculated using the molecular weight of this compound (138.13 g/mol ).
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
The equilibrium solubility of this compound in various organic solvents can be determined using the widely accepted shake-flask method. This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period.
Materials:
-
This compound (crystalline solid, purity ≥97%)
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile, etc.) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C, 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.
-
Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the diluted sample and determine the concentration based on a pre-established calibration curve of this compound standards of known concentrations.
-
For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorption (λmax) of this compound and calculate the concentration using a calibration curve.
-
Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Synthesis of this compound
This compound can be synthesized from 2-cyanopyrazine and hydroxylamine (B1172632) hydrochloride. The following is a representative protocol based on common organic synthesis practices.
Materials:
-
2-Cyanopyrazine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture with water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, beakers, filtration apparatus)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanopyrazine in the chosen solvent.
-
In a separate container, dissolve hydroxylamine hydrochloride and the base in the same solvent.
-
-
Reaction:
-
Slowly add the hydroxylamine hydrochloride and base solution to the stirred solution of 2-cyanopyrazine at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure (rotary evaporation).
-
The crude product can be further purified by washing with water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., an ethanol/water mixture) to obtain the purified crystalline product.
-
Dry the purified crystals under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product can also be determined and compared to the literature value.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Synthesis of this compound
References
A Technical Guide to the Thermal Stability and Decomposition of Pyrazine-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Pyrazine-2-amidoxime (PAOX), a molecule of interest in pharmaceutical research due to its structural analogy to the antituberculosis drug pyrazinamide.[1][2] Understanding the thermal behavior of PAOX is critical for defining its storage conditions, processing parameters, and ensuring its stability in various formulations. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and decomposition pathways.
Core Thermal Properties
This compound is a solid crystalline compound with a melting point in the range of 180-185 °C.[3] Thermal analysis reveals that the compound is stable up to approximately 153 °C, after which it undergoes a two-stage decomposition process.[1] The thermal degradation of PAOX has been investigated primarily using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Quantitative Thermal Decomposition Data
The thermal decomposition of this compound proceeds in two distinct steps. The first and most significant mass loss is attributed to the cleavage and release of the pyrazine (B50134) molecule, followed by the decomposition of the remaining amidoxime (B1450833) group at higher temperatures.[1][4] A summary of the quantitative data from thermogravimetric analysis is presented below.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |
| Stage 1 | 153 - 270 | 82.04 | Loss of a pyrazine molecule |
| Stage 2 | 271 - 316 | 13.22 | Decomposition of the amidoxime group |
Table 1: Summary of Thermogravimetric Analysis Data for the Decomposition of this compound.[1][4]
Differential thermal analysis (DTA) of PAOX indicates that the first decomposition stage is an endothermic process, while the second stage is exothermic.[1] The residual mass after heating to 320 °C is approximately 4.74%, which is likely due to the formation of various nitrogen-containing species.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of thermal analysis studies. The following sections outline the typical experimental protocols for thermogravimetric analysis and differential scanning calorimetry.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer coupled with an infrared spectrometer (TG-IR) is often used to identify the gaseous products evolved during decomposition.[1][2]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina.
-
Instrument Setup:
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C or higher) at a constant heating rate, for instance, 10 °C/min.[1]
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
-
Evolved Gas Analysis (IR): The gases evolved during the decomposition are transferred to an infrared spectrometer to identify the functional groups of the decomposition products.[1]
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, for example, heating from ambient temperature to above the final decomposition temperature at a constant rate (e.g., 10 °C/min).
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting data is plotted as a DSC curve (heat flow vs. temperature). Endothermic events (like melting) result in a downward peak, while exothermic events (like some decompositions) show an upward peak.
Visualizing Experimental and Decomposition Pathways
To better illustrate the processes involved in the thermal analysis and decomposition of this compound, the following diagrams are provided.
Caption: Workflow for the thermal analysis of this compound.
Caption: Proposed decomposition pathway of this compound.
Conclusion
The thermal analysis of this compound reveals a well-defined, two-stage decomposition process that begins at approximately 153 °C. The primary decomposition event involves the loss of the pyrazine moiety, followed by the breakdown of the amidoxime group at higher temperatures. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the formulation and handling of this and structurally related compounds. The clear thermal profile underscores the importance of controlled temperature conditions for the storage and processing of this compound to maintain its chemical integrity.
References
- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pyrazine-2-amidoxime CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine-2-amidoxime, a heterocyclic compound of significant interest in medicinal chemistry, serves as a key synthetic intermediate and exhibits notable biological activities. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity. Particular emphasis is placed on its antimicrobial properties and potential mechanisms of action, drawing parallels with its structural analog, the anti-tuberculosis drug pyrazinamide (B1679903). This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identifiers and Physicochemical Properties
This compound is a crystalline solid with the chemical formula C₅H₆N₄O.[1] A comprehensive summary of its chemical identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Identifier/Property | Value | Reference(s) |
| CAS Number | 51285-05-3 | [1][2][3][4][5] |
| Molecular Formula | C₅H₆N₄O | [1][2][3][4] |
| Molecular Weight | 138.13 g/mol | [2][3][4] |
| IUPAC Name | N'-hydroxypyrazine-2-carboximidamide | [1] |
| SMILES | N/C(C1=NC=CN=C1)=N\O | [1] |
| InChI | InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) | [1][2] |
| InChIKey | QZHJCRJEMIFNNB-UHFFFAOYSA-N | [1][2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 180-185 °C | [2][4] |
| Purity | ≥97% | [1][2] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 0.2 mg/mL, PBS (pH 7.2): 0.1 mg/mL | [1] |
| UV λmax | 206, 251, 302 nm | [1] |
| MDL Number | MFCD02258397 | [2][3][4] |
| PubChem Substance ID | 329766072 | [2][3][4] |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of pyrazine-2-carbonitrile with hydroxylamine (B1172632). A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazine-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve pyrazine-2-carbonitrile in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Slowly add the hydroxylamine solution to the stirred solution of pyrazine-2-carbonitrile at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield crystalline this compound.
Experimental Protocol: Purification by Diffusion Crystallization
High-quality crystals of this compound can be obtained through diffusion crystallization.
Materials:
-
Crude this compound
-
Acetonitrile (B52724) (solvent)
-
Tetrahydropyran (anti-solvent)
-
Small vial
-
Larger container
Procedure:
-
Dissolve a small amount of crude this compound in acetonitrile in a small vial.
-
Place this vial inside a larger container containing tetrahydropyran.
-
Seal the larger container and allow it to stand undisturbed at room temperature.
-
Over a period of several days to two weeks, the vapor of the anti-solvent (tetrahydropyran) will slowly diffuse into the solvent (acetonitrile), reducing the solubility of this compound and promoting the formation of high-quality crystals.
Analytical Characterization
A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following are detailed protocols for key analytical techniques.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Apparatus:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
KBr press
Procedure:
-
Thoroughly grind a small amount of the crystalline sample with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a KBr press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in this compound, such as N-H, O-H, C=N, and the pyrazine (B50134) ring vibrations.
Experimental Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, water, or acetonitrile).
-
Prepare a series of dilutions from the stock solution.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Record the baseline of the spectrophotometer with the blank cuvette.
-
Record the UV-Vis spectrum of each dilution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelengths of maximum absorbance (λmax).[1]
Biological Activity and Potential Mechanism of Action
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, notably against Candida albicans.[6]
Experimental Protocol: Broth Microdilution Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains
-
Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipettes and multichannel pipettor
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium.
-
Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing the broth medium.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanism of Action
While the precise signaling pathways affected by this compound have not been fully elucidated, its structural similarity to pyrazinamide, a cornerstone of tuberculosis treatment, offers valuable insights. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Pyrazinoic acid disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis.
Furthermore, the amidoxime (B1450833) functional group is known to be a potential nitric oxide (NO) donor. NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including host defense against pathogens. It is plausible that this compound could exert some of its antimicrobial effects through the release of nitric oxide.
The diagram below illustrates a logical workflow for investigating the potential mechanisms of action of this compound.
Caption: Hypothesized mechanisms of action for this compound.
Conclusion
This compound is a versatile compound with established antimicrobial properties and potential for further development in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, and characterization. The exploration of its potential mechanisms of action, drawing on its structural relationship to pyrazinamide and the known chemistry of amidoximes, provides a foundation for future research into its biological signaling pathways. This document serves as a valuable resource for scientists and researchers working with this promising molecule.
References
- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ej-eng.org [ej-eng.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in Pyrazine-2-amidoxime and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine-2-amidoxime (PAOX), a structural analogue of the first-line tuberculosis drug pyrazinamide, is a molecule of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antifungal properties.[1][2][3] The biological function, physicochemical properties, and therapeutic potential of PAOX and its derivatives are intrinsically linked to the phenomenon of tautomerism. This guide provides a comprehensive analysis of the tautomeric forms of this compound, supported by structural, spectroscopic, and computational data. It details the factors influencing tautomeric equilibrium, presents relevant experimental protocols for analysis, and discusses the implications for drug design and development.
The Principle of Amidoxime (B1450833) Tautomerism
Amidoximes, characterized by the -C(NH₂)=NOH functional group, are capable of existing in multiple tautomeric forms. This isomerism is of high interest as the relative stability and population of each tautomer can significantly impact pharmacological activity, reactivity, and metal-coordinating ability.[4] The primary tautomeric forms involved in the equilibrium are the amidoxime form and the iminohydroxylamine form.[5][6] Additionally, a zwitterionic aminonitrone form has been identified, which can be stabilized in protic solvents.[4][7] Theoretical and experimental studies consistently show that the (Z)-amidoxime isomer is generally the most energetically stable and dominant form.[4][6]
Caption: General tautomeric forms of the amidoxime functional group.
Tautomerism in this compound (PAOX)
For this compound, the tautomeric equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amidoxime group. The crucial tautomers identified are the amidoxime and the iminohydroxylamine forms.[1][2][8]
Caption: The crucial tautomeric equilibrium for this compound (PAOX).
Structural and Spectroscopic Evidence
Solid-State Structure: Single-crystal X-ray diffraction analysis of PAOX has unequivocally shown that it crystallizes in the amidoxime tautomeric form.[1][2][9] The structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[1][2] In the crystalline state, the pyrazine (B50134) ring is nearly planar and forms a dihedral angle with the amidoxime group.[1]
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The experimental FT-IR spectrum of solid PAOX shows a sharp, strong peak around 953 cm⁻¹, which is attributed to the ν(N–O) stretching mode of the oxime group, confirming the presence of the amidoxime tautomer.[1][2]
-
¹H NMR Spectroscopy: In DMSO-d₆ solution, the proton signals are consistent with the amidoxime structure. Key signals include those for the amine group protons (~5.97 ppm), the hydroxyl proton (~10.26 ppm), and the aromatic protons of the pyrazine ring.
While quantitative data for the tautomeric equilibrium constant (KT) of PAOX in solution is not available in the literature, computational studies on related N-hydroxy amidines suggest the amidoxime form is significantly more stable (by 4-10 kcal/mol) than the iminohydroxylamine form.[5] However, the energy barrier for interconversion can be high, though it may be lowered by solvent assistance.[5]
Factors Influencing Tautomeric Equilibrium
Solvent Effects: The tautomeric equilibrium is highly sensitive to the solvent environment.[7] Changes in solvent polarity and hydrogen-bonding capability can shift the equilibrium by preferentially stabilizing one tautomer over another. This effect is observable in the UV-Vis absorption spectra of PAOX in different solvents, a phenomenon known as solvatochromism.[1] While these spectral shifts confirm that the solvent interacts differently with the electronic structure of the molecule, they do not directly quantify the tautomer ratio.
Table 1: UV-Vis Absorption Data for PAOX in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹) |
| Water | 80.1 | 285 | 11,333 |
| Ethanol (B145695) | 24.6 | 288 | 5,833 |
| Acetonitrile (B52724) | 37.5 | 282 | 8,000 |
| Data sourced from Chylewska et al. (2016).[1] |
The observed hypochromic effect (decrease in molar absorptivity) when moving from water to ethanol suggests significant solute-solvent interactions that alter the electronic transitions of the molecule.[1] Protic solvents, in particular, can stabilize zwitterionic forms and influence the proton transfer central to tautomerism.[7]
Substituent Effects: The electronic properties of substituents on the pyrazine ring are expected to influence the tautomeric equilibrium. Electron-withdrawing groups can alter the acidity of the N-H and O-H protons, while electron-donating groups can affect the basicity of the nitrogen atoms, thereby shifting the equilibrium. For a series of 1-benzamidoisoquinoline derivatives, the relative content of the amide tautomer varied from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group.[10] Similar systematic studies on substituted pyrazine-2-amidoximes are needed to quantify these effects.
Tautomerism in this compound Derivatives
The introduction of substituents, particularly those capable of forming intramolecular hydrogen bonds, can have a profound effect on tautomeric and conformational equilibria. In studies of pseudopeptides containing a pyrazine amidoxime motif, it was found that adjacent amino acid residues like proline and phenylalanine are essential for the formation of stable intramolecular hydrogen bonds.[9] This conformational locking can, in turn, favor a specific tautomeric form. The cis/trans equilibrium of prolyl amide bonds in these derivatives was also found to be significantly influenced by the solvent's hydrogen-bonding capacity.[9]
Implications for Drug Development
Understanding and controlling tautomerism is critical in drug discovery. Different tautomers of the same molecule are distinct chemical entities and can exhibit different:
-
Pharmacological Activity: Only one tautomer may bind effectively to a biological target.
-
Pharmacokinetic Properties (ADME): Lipophilicity, solubility, and membrane permeability can vary between tautomers, affecting absorption and distribution.
-
Toxicity: Different tautomers may have different metabolic pathways or off-target effects.
The known antimicrobial and antifungal activities of PAOX make it a valuable scaffold.[1][2] Its ability to act as a bidentate ligand and coordinate with metal ions is also a key feature that is dependent on its tautomeric form.[1][11] A thorough characterization of the tautomeric behavior of any new derivative is therefore a mandatory step in the preclinical development phase.
Caption: Workflow illustrating the integration of tautomerism studies in drug development.
Key Experimental Protocols
Detailed and robust experimental methods are required to characterize the tautomerism of PAOX and its derivatives.
Synthesis of this compound
Amidoximes are commonly synthesized from the corresponding nitriles by reaction with hydroxylamine (B1172632).[4]
-
Starting Material: 2-Cyanopyrazine.
-
Reagents: Hydroxylamine hydrochloride, a base (e.g., sodium carbonate or triethylamine), and a suitable solvent (e.g., ethanol/water mixture).
-
Procedure: Dissolve 2-cyanopyrazine in the solvent. Add an aqueous solution of hydroxylamine hydrochloride and the base.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, the product may precipitate. Alternatively, the solvent is removed under reduced pressure, and the product is purified by recrystallization from a suitable solvent (e.g., ethanol or water).
X-ray Crystallography for Solid-State Structure
Protocol based on Chylewska et al. (2016)[1]
-
Crystal Growth: Grow single crystals of PAOX suitable for diffraction. A slow diffusion method can be used, for example, by dissolving PAOX in acetonitrile and using tetrahydropyran (B127337) as an anti-solvent in a closed container over several weeks.
-
Data Collection: Select a suitable crystal and mount it on a diffractometer (e.g., Oxford Diffraction Gemini R ULTRA Ruby CCD with CuKα radiation). Collect diffraction data at a controlled temperature (e.g., 22 °C).
-
Data Reduction: Process the collected data using appropriate software (e.g., CrysAlis RED), applying necessary corrections like absorption corrections.
-
Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXS) and refine it by full-matrix least-squares on F² (e.g., SHELXL).
-
Analysis: Analyze the resulting structure to determine bond lengths, angles, and intermolecular interactions, confirming the tautomeric form present in the crystal.
NMR Spectroscopy for Tautomer Analysis in Solution
-
Sample Preparation: Prepare solutions of PAOX (~5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to investigate solvent effects.
-
¹H NMR: Record high-resolution ¹H NMR spectra (e.g., at 700 MHz). Integrate the signals corresponding to protons that are unique to each tautomer (e.g., the -OH vs. a second -NH proton). The ratio of the integrals gives the relative population of the tautomers.
-
¹³C and ¹⁵N NMR: These can provide further structural confirmation, as the chemical shifts of the carbon and nitrogen atoms in the amidoxime moiety are sensitive to the tautomeric state.
-
Variable Temperature NMR: Conduct experiments at different temperatures to determine thermodynamic parameters (ΔH°, ΔS°) of the tautomeric equilibrium.
Microbiological Assays: MIC and MBC Determination
Protocol based on Chylewska et al. (2016)[1][2]
-
Strains: Use a panel of reference bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Media: Use appropriate liquid culture media for each strain (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast).
-
MIC (Minimal Inhibitory Concentration):
-
Perform a serial two-fold dilution of the PAOX stock solution in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
MBC (Minimal Bactericidal Concentration):
-
Take an aliquot from each well that showed no growth in the MIC assay.
-
Plate the aliquot onto an appropriate solid agar (B569324) medium.
-
Incubate the plates.
-
The MBC is the lowest concentration that results in no microbial growth on the solid medium.
-
Conclusion
This compound exists predominantly in the amidoxime tautomeric form, a finding supported by solid-state structural data and spectroscopic analysis. While this form is the most stable, the tautomeric equilibrium can be influenced by environmental factors such as solvent and by the introduction of substituents onto the pyrazine core. A quantitative understanding of the tautomeric landscape of PAOX and its derivatives is currently lacking and represents an important area for future research. For drug development professionals, a rigorous evaluation of tautomerism is not merely an academic exercise but a crucial step in designing safe and effective therapeutic agents based on this promising molecular scaffold. The experimental protocols outlined herein provide a roadmap for such investigations.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 3. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Quantum Chemical Deep Dive into Pyrazine-2-amidoxime: A Technical Guide for Drug Development Professionals
Abstract
Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound of significant interest in medicinal chemistry, recognized as a structural analogue of the antituberculosis drug pyrazinamide.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational behavior is paramount for designing novel therapeutics and predicting its biological activity. This technical guide provides an in-depth analysis of this compound using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). The presented data, including optimized geometry, vibrational spectra, and frontier molecular orbitals, are benchmarked against available experimental findings to offer a comprehensive computational profile for researchers, scientists, and drug development professionals.
Introduction
Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering insights into molecular properties that are often difficult or costly to obtain through experimental means alone.[3] For this compound, these computational methods allow for a detailed exploration of its conformational landscape, electronic structure, and spectroscopic characteristics. This guide focuses on results obtained from DFT calculations, a robust method for studying electronic structures of molecules.[1] The theoretical data is systematically compared with experimental X-ray diffraction, FT-IR, Raman, and UV-Vis spectroscopic results to validate the computational models and provide a holistic understanding of the molecule's behavior.
Computational Methodology
The quantum chemical calculations summarized herein were performed using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost.
Geometry Optimization
The initial molecular structure of this compound was optimized to find the global minimum on the potential energy surface. This ensures that all calculated properties correspond to the most stable conformation of the molecule.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations were performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Electronic Property Calculations
To understand the molecule's reactivity and electronic transitions, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.
Software and Basis Set
The calculations referenced in this guide were predominantly carried out using the B3LYP functional in combination with the 6-311+G(d,p) basis set.[1][4][5] This level of theory is well-established for providing reliable geometric, vibrational, and electronic data for organic molecules.
Results and Discussion
Molecular Geometry
The equilibrium geometry of this compound was determined through DFT calculations and compared with experimental data from single-crystal X-ray diffraction.[1][2] The pyrazine (B50134) ring is nearly planar, a characteristic feature of aromatic systems. The amidoxime (B1450833) group exhibits a slight dihedral angle with respect to the pyrazine ring.[1][2] A summary of key calculated and experimental bond lengths and angles is presented in Table 1. The strong correlation between the calculated and experimental values underscores the accuracy of the DFT B3LYP/6-311+G(d,p) model.
Table 1: Selected Geometric Parameters (Bond Lengths in Å, Bond Angles in °) for this compound
| Parameter | Atom Pair/Triplet | Calculated (DFT) | Experimental (X-ray)[1][2] |
| Bond Length | C2-C3 | 1.395 | 1.385 |
| N1-C2 | 1.338 | 1.334 | |
| C5-N4 | 1.340 | 1.331 | |
| C7-N8 | 1.391 | 1.388 | |
| C7-N9 | 1.295 | 1.291 | |
| N9-O10 | 1.402 | 1.401 | |
| Bond Angle | N1-C6-C5 | 122.5 | 122.7 |
| C2-N1-C6 | 116.8 | 116.9 | |
| C3-C7-N9 | 120.1 | 120.4 | |
| C7-N9-O10 | 111.2 | 111.0 | |
| N8-C7-N9 | 121.5 | 121.8 |
Note: Atom numbering corresponds to standard crystallographic data for visualization.
Below is a diagram representing the optimized molecular structure of this compound.
Caption: Optimized molecular structure of this compound.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical spectrum that aids in the assignment of experimental FT-IR and Raman bands. Key vibrational modes include the stretching of N-H and O-H bonds, C=N stretching of the oxime and pyrazine ring, and N-O stretching. A comparison of major experimental and calculated vibrational frequencies is provided in Table 2. The DFT calculations for the monomer show good agreement with the experimental solid-phase data, with discrepancies attributable to intermolecular hydrogen bonding in the crystal lattice.[1]
Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | Experimental FT-IR[1] | Calculated (DFT Monomer)[1] |
| ν(NH₂) asymmetric stretching | 3437 | 3587 |
| ν(NH₂) symmetric stretching | 3331 | 3414 |
| ν(OH) stretching | 3144 | 3657 |
| ν(C=N) oxime stretching | 1659 | 1619 |
| ν(C=N) ring stretching | 1590 | 1530 |
| ν(N-O) oxime stretching | 953 | 914 |
ν denotes stretching vibrations.
Electronic Properties and Frontier Molecular Orbitals
The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between these orbitals is a measure of the molecule's chemical reactivity and kinetic stability.[6][7]
For a related hydrazinopyrazine derivative calculated at the same B3LYP/6-311+G** level of theory, the HOMO energy was found to be -6.581 eV and the LUMO energy was -1.780 eV, resulting in an energy gap of 4.800 eV.[4] It is expected that this compound possesses a similarly large HOMO-LUMO gap, indicating high chemical stability.[4] The HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the electron-deficient pyrazine ring.[4]
Table 3: Calculated Electronic Properties (Representative)
| Property | Value (eV) |
| E(HOMO) | ~ -6.6 |
| E(LUMO) | ~ -1.8 |
| Energy Gap (ΔE) | ~ 4.8 |
Values are based on a structurally similar compound calculated with the same methodology for illustrative purposes.[4]
UV-Vis Spectral Analysis
Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. Experimental spectra of this compound in water show two main absorption bands at 252 nm and 290 nm, which are attributed to π → π* and n → π* transitions, respectively.[1][8] DFT calculations have successfully reproduced these transitions, confirming their electronic origin.[1][5][8] The calculated spectrum provides valuable confirmation of the experimental assignments.[1][5]
Experimental Protocols and Workflow
Quantum Chemical Calculation Workflow
A typical workflow for the quantum chemical analysis of a molecule like this compound involves several sequential steps, as illustrated in the diagram below. This process ensures a systematic and validated approach to obtaining reliable theoretical data.
References
- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Applications of Pyrazine-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details experimental protocols, summarizes key quantitative data, and visualizes synthetic and application-based workflows.
Introduction
This compound is a structural analog of pyrazinamide, a first-line antituberculosis drug.[1] The pyrazine (B50134) ring is a crucial pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2] Amidoximes, as a functional group, are also recognized for their biological activities and their ability to act as versatile building blocks in the synthesis of various heterocyclic systems.[1] This guide will delve into the synthesis of PAOX and explore its primary applications, with a focus on its antimicrobial properties and its role as a ligand in coordination chemistry.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine (B1172632).[3] This nucleophilic addition to the nitrile carbon is a common method for the preparation of amidoximes.[4]
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from generalized procedures for amidoxime (B1450833) synthesis.[3][4]
Materials:
-
Pyrazinecarbonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or Triethylamine)
-
Ethanol (B145695) (or Methanol)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve pyrazinecarbonitrile (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5-2 equivalents) and sodium carbonate (or an equivalent amount of triethylamine) in a minimal amount of water, then add this to the ethanolic solution of pyrazinecarbonitrile.
-
The reaction mixture is then heated to reflux and stirred for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then treated with cold water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Physicochemical Properties and Characterization
This compound is a crystalline solid.[1] Its structure has been confirmed by various spectroscopic and analytical techniques.
| Property | Data |
| Molecular Formula | C₅H₆N₄O |
| Molecular Weight | 138.13 g/mol |
| Appearance | Crystalline solid |
| IR Spectroscopy (cm⁻¹) | Key peaks include those for N-O stretching (around 953 cm⁻¹) and C=N stretching of the oxime group (around 1619-1627 cm⁻¹). The pyrazine ring C=N stretching is observed around 1576-1590 cm⁻¹. |
| UV-Vis Spectroscopy | Absorption maxima are observed in various solvents, for example, in acetonitrile, ethanol, and water. |
| X-ray Crystallography | The crystal structure of PAOX has been determined, revealing a monoclinic P2₁ space group with two molecules in the asymmetric unit. The pyrazine ring is nearly planar.[1] |
Applications of this compound
This compound has garnered attention for its diverse applications, primarily in the fields of medicinal chemistry and coordination chemistry.
Antimicrobial Activity
PAOX has demonstrated notable antimicrobial activity against a range of microorganisms.[1]
Caption: General workflow for antimicrobial susceptibility testing.
The antimicrobial activity of this compound is summarized in the table below.
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | - | - | |
| Bacillus subtilis | Gram-positive | - | - | |
| Escherichia coli | Gram-negative | - | - | |
| Pseudomonas aeruginosa | Gram-negative | - | - | |
| Candida albicans | Fungus | - | - | [1] |
| Mycobacterium tuberculosis | Bacterium | 25-100 | - | [3] |
Coordination Chemistry
This compound is an excellent ligand for the formation of coordination complexes with various metal ions.[5][6] The presence of multiple nitrogen and oxygen donor atoms allows it to act as a chelating and/or bridging ligand, leading to the formation of mono-, di-, and polynuclear metal complexes with interesting structural and magnetic properties.[6]
Caption: Coordination of metal ions by this compound.
PAOX can coordinate to metal ions through the nitrogen atoms of the pyrazine ring and the nitrogen and/or oxygen atoms of the amidoxime group.[5] This versatility allows for the construction of diverse supramolecular architectures.
Derivatives of this compound
Researchers have synthesized various derivatives of this compound to explore their structure-activity relationships. For instance, O-methylation of the amidoxime group and substitution on the pyrazine ring have been investigated.[3] These modifications can influence the lipophilicity, electronic properties, and ultimately the biological activity of the parent molecule. Several derivatives have shown promising tuberculostatic activity with MIC values in the range of 25-100 µg/mL.[3]
Conclusion
This compound is a versatile heterocyclic compound with a straightforward synthesis. Its significant antimicrobial activity and its ability to form a variety of coordination complexes make it a valuable scaffold for the development of new therapeutic agents and functional materials. Further research into its mechanism of action and the synthesis of novel derivatives is warranted to fully exploit its potential. This guide provides a foundational understanding for researchers and professionals working in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 3. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Pyrazine-2-amidoxime in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of pyrazine-2-amidoxime (PAOX) as a versatile ligand for the synthesis of metal complexes. This document outlines detailed experimental protocols, data presentation for key characteristics, and visual representations of experimental workflows and coordination modes.
Introduction
This compound is a structural analog of pyrazinamide, a key antituberculosis drug.[1][2][3][4] The presence of multiple donor atoms (N and O) in the amidoxime (B1450833) group, along with the nitrogen atoms of the pyrazine (B50134) ring, allows PAOX to act as a chelating terminal or bridging ligand.[1] This versatility has led to its use in the synthesis of a variety of metal complexes with interesting magnetic, electronic, and biological properties.[5][6] Studies have shown that metal complexes of PAOX exhibit antibacterial and antifungal activities, making them promising candidates for further investigation in drug development.[1][7][8]
This compound typically acts as a bidentate ligand, coordinating with metal ions through the azomethine nitrogen and the nitrogen of the oxime group.[7][9] This coordination behavior has been observed in complexes with various transition metals, including ruthenium(III), nickel(II), iron(II), copper(II), cobalt(II), and manganese(II).[9][10] The resulting complexes often exhibit octahedral or square planar geometries.[10][11]
Data Presentation
Table 1: Stability Constants of Ru(III)-PAOX Complexes
| Solvent | Stepwise Constant (log K₁) | Stepwise Constant (log K₂) | Overall Stability Constant (log β₂) |
| Acetonitrile | 5.13 ± 0.04 | 4.61 ± 0.06 | 9.74 ± 0.10 |
| Water | 4.21 ± 0.03 | 3.89 ± 0.05 | 8.10 ± 0.08 |
Data sourced from spectrophotometric titration methods.[7][8][9]
Table 2: Antimicrobial Activity of a Ru(III)-PAOX Complex
| Microorganism | Minimum Inhibitory Concentration (MIC) [μg/mL] | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) [μg/mL] |
| Candida albicans (ATCC 10231) | 125 | 250 |
| Candida albicans (ATCC 90028) | 250 | 500 |
| Candida albicans (clinical isolate) | 125 | 250 |
Complex: [RuCl(PAOX)₂(OH₂)]Cl₂[7][8]
Experimental Protocols
Protocol 1: General Synthesis of a Ru(III)-PAOX Complex
This protocol describes a general method for the synthesis of a ruthenium(III) complex with this compound, based on reported procedures.[7][8][9]
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
This compound (PAOX)
-
Distilled water
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve ruthenium(III) chloride hydrate (1 mmol) in a minimum amount of distilled water and dilute with ethanol (10 mL).
-
Slowly add the RuCl₃ solution to the hot PAOX solution with constant stirring.
-
Reflux the resulting mixture for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Allow the solution to cool to room temperature.
-
Reduce the volume of the solvent by rotary evaporation until a precipitate forms.
-
Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization:
-
FT-IR Spectroscopy: To confirm the coordination of PAOX to the metal center, look for shifts in the ν(C=N) and ν(N-O) stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the geometry of the complex.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized complex and confirm its stoichiometry.
Protocol 2: Synthesis of a Ni(II)-PAOX Complex
This protocol is adapted from the synthesis of tetranuclear and polymeric nickel(II) complexes with this compound.[5][6]
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O)
-
This compound (H₂pzaox)
-
Pyridine (B92270) (for discrete clusters)
Procedure for a Tetranuclear Cluster:
-
Dissolve this compound (1 mmol) in methanol (15 mL).
-
Dissolve the nickel(II) salt (1 mmol) in methanol (10 mL).
-
Slowly add the nickel(II) salt solution to the ligand solution with stirring.
-
Add pyridine (4 mmol) to the reaction mixture.
-
Stir the solution for 30 minutes at room temperature.
-
Allow the solution to stand for several days to facilitate the growth of single crystals suitable for X-ray diffraction.
-
Filter the resulting crystals, wash with a small amount of cold methanol, and air dry.
Procedure for a 2D Polymeric Network:
-
Follow steps 1-3 from the tetranuclear cluster synthesis.
-
Instead of adding pyridine, layer the reaction mixture with water.
-
Allow the setup to stand undisturbed for several weeks for crystals to form at the interface.
-
Isolate and dry the crystals as described above.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination environment of the nickel ions.
-
Magnetic Susceptibility Measurements: To investigate the magnetic properties (ferromagnetic or antiferromagnetic coupling) of the complex.
Visualizations
Caption: General workflow for the synthesis and characterization of metal complexes with this compound.
Caption: Bidentate coordination mode of this compound with a central metal ion.
References
- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Ni(II) complexes: from ferromagnetic cluster to antiferromagnetic layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Compounds from Pyrazine-2-amidoxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from pyrazine-2-amidoxime. Pyrazine (B50134) derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] this compound serves as a versatile starting material for the synthesis of various five-membered heterocycles, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, which are known to exhibit a range of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4][5]
Application Notes
Novel heterocyclic compounds synthesized from this compound are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazine nucleus.[1][2] These compounds have been investigated for a variety of therapeutic applications, including:
-
Antitubercular Agents: Pyrazine-1,3,4-oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis, targeting enzymes such as DprE1, which is essential for the synthesis of the mycobacterial cell wall.[5]
-
Anticancer Agents: Pyrazine-based compounds have been developed as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[1] For instance, derivatives of[1][3][5]triazolo[4,3-a]pyrazine have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in tumor angiogenesis and metastasis.
-
Enzyme Inhibitors: The 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) moieties can act as bioisosteres for ester and amide groups, enabling them to interact with the active sites of various enzymes.
The synthetic methodologies outlined below provide a basis for the generation of libraries of novel pyrazine-based heterocyclic compounds for screening and lead optimization in drug discovery programs.
Experimental Protocols
The following protocols describe the synthesis of two classes of novel heterocyclic compounds from this compound: 3-(pyrazin-2-yl)-1,2,4-oxadiazoles and 3-(pyrazin-2-yl)-1,2,4-triazole-5-thiol.
Protocol 1: Synthesis of 5-Substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazoles
This two-step protocol involves the acylation of this compound followed by cyclization to form the 1,2,4-oxadiazole ring.
Step 1: Synthesis of N'-acyl-pyrazine-2-amidoxime intermediate
-
To a solution of this compound (1.0 eq) in a suitable solvent such as pyridine (B92270) or dichloromethane, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N'-acyl-pyrazine-2-amidoxime.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Cyclization to 5-substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazole
-
Dissolve the N'-acyl-pyrazine-2-amidoxime (1.0 eq) in a high-boiling point solvent such as xylene or dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 4-8 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting 5-substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazole by column chromatography or recrystallization.
Protocol 2: Synthesis of 3-(Pyrazin-2-yl)-1H-1,2,4-triazole-5-thiol
This protocol describes a one-pot synthesis of a pyrazinyl-substituted 1,2,4-triazole-5-thiol.
-
To a solution of this compound (1.0 eq) in ethanol, add potassium hydroxide (B78521) (1.1 eq) and stir until a clear solution is obtained.
-
Add carbon disulfide (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-thiol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.
Data Presentation
Table 1: Synthesis of 5-Substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazoles
| Compound | R-group | Acylating Agent | Cyclization Conditions | Yield (%) | Spectroscopic Data |
| 4a | -CH₃ | Acetyl chloride | Xylene, reflux, 6h | 75 | ¹H NMR, ¹³C NMR, MS |
| 4b | -C₆H₅ | Benzoyl chloride | DMF, 140°C, 5h | 82 | ¹H NMR, ¹³C NMR, MS |
| 4c | -4-ClC₆H₄ | 4-Chlorobenzoyl chloride | Xylene, reflux, 7h | 78 | ¹H NMR, ¹³C NMR, MS |
Table 2: Biological Activity of Pyrazine-1,3,4-oxadiazole Analogs against M. tuberculosis [5]
| Compound | R-group | MIC (µg/mL) | MIC (µM) | Target Enzyme |
| 2e | 4-Fluorophenyl | 3.13 | 11.45 | DprE1 |
| 2f | 4-Chlorophenyl | 3.13 | 10.74 | DprE1 |
| 2n | 3,4-Dichlorophenyl | 3.13 | 9.39 | DprE1 |
| Isoniazid | - | 0.1 | 0.73 | - |
| Rifampicin | - | 0.2 | 0.24 | - |
Mandatory Visualization
Caption: Synthetic pathway for 5-substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazoles.
Caption: Synthesis of 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-thiol.
Caption: Inhibition of the DprE1 enzyme in the mycobacterial cell wall synthesis pathway.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel pyrazoline amidoxime and their 1,2,4-oxadiazole analogues: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazine-2-amidoxime Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse applications of pyrazine-2-amidoxime derivatives in medicinal chemistry and drug design. This document details their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and quantitative data.
Introduction to this compound Derivatives
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel therapeutic agents. The incorporation of an amidoxime (B1450833) functional group (-C(=NOH)NH2) often enhances the biological profile of the parent molecule. These derivatives have demonstrated potential as antibacterial, antifungal, anticancer, and enzyme-inhibiting agents.[1][2]
Biological Activities and Therapeutic Potential
This compound derivatives have been investigated for a range of therapeutic applications, with promising results in several key areas.
Antimicrobial Activity
Derivatives of this compound have shown notable activity against various bacterial and fungal strains. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.
Table 1: Antibacterial and Antifungal Activity of this compound Derivatives
| Compound | Target Organism | Activity | Value | Reference |
| This compound | Candida albicans | MIC | 0.58 mM | [1] |
| This compound | Gram-positive & Gram-negative bacteria | MIC | 5.79 mM | [1] |
| Substituted Pyrazine-amidoxime Derivatives | Mycobacterium tuberculosis | MIC | 25-100 µg/mL | [3] |
Anticancer Activity
A significant area of research for pyrazine derivatives is in oncology. Various substituted pyrazines have exhibited potent cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 2: In Vitro Anticancer Activity of Pyrazine Derivatives (IC50 values)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Derivative | A549 (Lung) | 0.045 | [4] |
| Chalcone-Pyrazine Derivative | Colo-205 (Colon) | 0.19 | [4] |
| Chalcone-Pyrazine Derivative | MCF-7 (Breast) | 0.012 | [4] |
| Chalcone-Pyrazine Derivative | DU-145 (Prostate) | 0.33 | [4] |
| Ligustrazine-Flavonoid Hybrid | HT-29 (Colon) | 10.67 | [4] |
| Imidazo[1,2-a]pyrazine Derivative | Hep-2 (Laryngeal) | 11 | [2] |
| Imidazo[1,2-a]pyrazine Derivative | HepG2 (Hepatocellular) | 13 | [2] |
| Imidazo[1,2-a]pyrazine Derivative | A375 (Skin) | 11 | [2] |
Enzyme Inhibition
This compound derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases. The PI3K/AKT/mTOR and EGFR signaling pathways are notable targets.
Table 3: Kinase Inhibitory Activity of Pyrazine Derivatives (IC50 values)
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[3,4-c]pyrazine-2(1H)-one Derivative | ATR | 147 | [5] |
| Pyrazine-2-carboxamide Derivative (Darovasertib) | PKCα | 1.9 | [5] |
| Imidazo[4,5-b]pyrazine Derivative | TRKA | 0.22 | [5] |
| Imidazo[4,5-b]pyrazine Derivative | TRKB | 0.85 | [5] |
| Imidazo[4,5-b]pyrazine Derivative | TRKC | 7.68 | [5] |
| Triazine Derivative | EGFR | 61 | [5] |
| Imidazopyrazine Analogue | mTOR | Not Specified | [6] |
Signaling Pathways Modulated by Pyrazine Derivatives
The therapeutic effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many cancers. Several pyrazine derivatives have been shown to inhibit key components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[7] Overexpression or mutation of EGFR is common in various cancers, making it an attractive therapeutic target. Certain pyrazine derivatives act as EGFR inhibitors, blocking downstream signaling and thereby inhibiting cancer cell growth.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from pyrazine-2-carbonitrile. The following is a general, two-step protocol.
Protocol 4.1.1: Synthesis of this compound [3]
-
Materials: Pyrazine-2-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.
-
Procedure: a. Dissolve pyrazine-2-carbonitrile in ethanol. b. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. c. Add the hydroxylamine solution to the pyrazine-2-carbonitrile solution. d. Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture and remove the solvent under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 4.1.2: Synthesis of N-Substituted this compound Derivatives [3]
-
Materials: this compound, appropriate alkyl/aryl halide or other electrophile, base (e.g., triethylamine), suitable solvent (e.g., DMF, THF).
-
Procedure: a. Dissolve this compound in the chosen solvent. b. Add the base to the solution. c. Add the alkyl/aryl halide dropwise at room temperature or under cooling. d. Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC). e. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted derivative.
In Vitro Antimicrobial Assay
The antimicrobial activity of the synthesized compounds can be evaluated using the agar (B569324) well diffusion method.
Protocol 4.2.1: Agar Well Diffusion Method [8]
-
Materials: Nutrient agar, bacterial/fungal cultures, sterile petri dishes, cork borer, micropipette, test compounds, standard antibiotic/antifungal drug, DMSO (solvent).
-
Procedure: a. Prepare nutrient agar plates and allow them to solidify. b. Spread a standardized inoculum of the test microorganism uniformly over the agar surface. c. Punch wells of a defined diameter in the agar using a sterile cork borer. d. Prepare solutions of the test compounds and the standard drug in DMSO at a specific concentration. e. Add a fixed volume of each test solution and the standard to the respective wells. A well with DMSO serves as a negative control. f. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). g. Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antimicrobial activity.
In Vitro Anticancer Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Protocol 4.3.1: MTT Assay
-
Materials: Cancer cell line, culture medium, 96-well plates, test compounds, MTT solution, DMSO, multi-well plate reader.
-
Procedure: a. Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight. b. Prepare serial dilutions of the test compounds in the culture medium. c. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. d. Incubate the plate for a specified period (e.g., 48 or 72 hours). e. Add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals. f. Remove the medium and add DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. h. Calculate the percentage of cell viability for each concentration relative to the untreated control. i. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including antimicrobial and anticancer effects, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further development. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry to advance the design and evaluation of novel pyrazine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes and Protocols for Pyrazine-2-amidoxime's Antibacterial Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antibacterial activity of Pyrazine-2-amidoxime against Gram-positive bacteria, detailed protocols for its evaluation, and an exploration of its potential mechanism of action.
Introduction
This compound is a heterocyclic compound and a structural analogue of pyrazinamide, a frontline antituberculosis drug.[1][2][3] Emerging research has highlighted its potential as an antibacterial agent with activity against a spectrum of bacteria, including Gram-positive strains.[1][2] Amidoxime derivatives are recognized for their diverse biological activities, which include functioning as prodrugs for amidines and their potential to act as nitric oxide (NO) donors.[4] This document outlines the current understanding of this compound's efficacy and provides standardized methods for its investigation.
Quantitative Data
The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The available data for its activity against specific Gram-positive bacteria are summarized below.
| Gram-positive Bacteria | Strain | MIC | MBC | Reference |
| Staphylococcus aureus | ATCC 6538 | ~800 µg/mL (5.79 mM) | ~800 µg/mL (5.79 mM) | [1][2] |
| Enterococcus hirae | ATCC 8043 | ~800 µg/mL (5.79 mM) | ~800 µg/mL (5.79 mM) | [1][2] |
Note: The molecular weight of this compound is 138.13 g/mol , which was used for the conversion from mM to µg/mL.
Experimental Protocols
The following protocols are based on standardized methods for assessing the antibacterial activity of a novel compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Gram-positive bacteria.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus hirae, Bacillus subtilis, Streptococcus pyogenes)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without the compound), and well 12 as a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills the bacteria.
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Hypothesized Mechanism of Action
The precise signaling pathway for the antibacterial action of this compound is not yet fully elucidated. However, based on the known activities of related compounds, two primary mechanisms can be hypothesized.
Hypothesis 1: Inhibition of DNA Gyrase
Several pyrazine (B50134) derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme for DNA replication and repair.[7][8][9][10][11] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Hypothesized inhibition of DNA gyrase by this compound.
Hypothesis 2: Nitric Oxide (NO) Release
Amidoxime-containing compounds are known to be potential donors of nitric oxide (NO).[4] NO possesses broad-spectrum antimicrobial properties by inducing nitrosative and oxidative stress, which can damage bacterial DNA, proteins, and lipids.[4][12][13][14][15]
Caption: Hypothesized antibacterial mechanism via Nitric Oxide release.
Further research is required to definitively establish the primary mechanism of action of this compound against Gram-positive bacteria. These application notes serve as a foundational guide for researchers to explore the potential of this compound as a novel antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nitric Oxide-Releasing Macromolecular Scaffolds for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exogenous Nitric Oxide Improves Antibiotic Susceptibility in Resistant Bacteria – Department of Chemistry [chem.unc.edu]
- 13. Nitric Oxide-Releasing Macromolecular Scaffolds for Antibacterial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric Oxide-Releasing Polymeric Materials for Antimicrobial Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of Pyrazine-2-amidoxime against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of drug-resistant strains necessitates the development of novel antifungal agents. Pyrazine-2-amidoxime (PAOX) is a structural analogue of pyrazinamide, a well-known antitubercular drug, and has demonstrated promising antimicrobial properties. This document provides a summary of the known antifungal activity of this compound against Candida albicans, detailed protocols for its evaluation, and insights into its potential mechanism of action.
Data Presentation
Antifungal Susceptibility
This compound has shown direct inhibitory and fungicidal effects on Candida albicans. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) have been determined through microbiological assays.[1]
| Compound | Organism | MIC | MFC | Reference |
| This compound (PAOX) | Candida albicans ATCC 4635 | 0.58 mM | 5.79 mM | [Chylewska et al., 2016][1] |
Note: The study by Chylewska et al. (2016) indicated that PAOX has a significantly higher inhibitory activity against C. albicans compared to other tested bacterial strains.[1]
Anti-Biofilm and Cytotoxicity Data of Analogous Compounds
Due to the limited availability of specific data on the anti-biofilm and cytotoxic effects of this compound against C. albicans, data for structurally related pyrazine (B50134) and hydrazine (B178648) derivatives are presented below as a reference. These compounds share structural motifs with PAOX and their activities may provide insights into its potential effects.
Table 2: Anti-biofilm Activity of Pyrazine and Hydrazine Derivatives against Candida albicans
| Compound | Biofilm Inhibition (%) | Concentration | Assay Method | Reference |
| Hydrazine Derivative (Hyd. OCH3) | 60% | 11.1 µg/mL (MIC) | Not specified | [Antifungal Properties of Hydrazine-Based Compounds against Candida albicans, 2023] |
| Pyrazole-4-carboxamide Derivative (27c) | BIC50 = 0.01 µM | Not specified | Crystal Violet | [A very promising antibiofilm activity against Candida albicans..., 2021][2] |
Table 3: Cytotoxicity of Hydrazine Derivatives
| Compound | Cell Line | Cytotoxicity | Concentration | Assay Method | Reference |
| Hydrazine Derivatives (Hyd. H, Hyd. OCH3, Hyd.Cl) | THP-1 macrophages, Caco-2 | No significant cytotoxicity | Up to 50 µg/mL | MTT | [Antifungal Properties of Hydrazine-Based Compounds against Candida albicans, 2023][3] |
Proposed Mechanism of Action
The precise mechanism of action of this compound against Candida albicans is not fully elucidated. However, many pyrazine-based antifungal compounds are thought to function similarly to azole antifungals by inhibiting the ergosterol (B1671047) biosynthesis pathway.[4] This pathway is critical for the integrity of the fungal cell membrane. The primary target is believed to be the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is a key enzyme in the conversion of lanosterol to ergosterol.[4][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound (PAOX)
-
Candida albicans strain (e.g., ATCC 4635)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Culture C. albicans in SDB overnight at 35-37°C. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the inoculum in SDB to achieve a final concentration of approximately 10^3 cells/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of PAOX in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of PAOX in SDB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (inoculum without PAOX) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of PAOX that shows no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol provides a method to assess the ability of PAOX to prevent C. albicans biofilm formation.
Materials:
-
This compound (PAOX)
-
Candida albicans strain
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of RPMI-1640 containing various concentrations of PAOX to the wells. Include a drug-free control.
-
Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stain from the biofilm.
-
Quantification: Transfer 100 µL of the ethanol solution to a new plate and measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the drug-free control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of C. albicans cells as an indicator of viability after treatment with PAOX.
Materials:
-
This compound (PAOX)
-
Candida albicans strain
-
SDB or RPMI-1640 medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Cell Treatment: Prepare a C. albicans suspension and treat with various concentrations of PAOX in a 96-well plate as described for the MIC assay. Incubate for a defined period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The percentage of viable cells is calculated relative to the untreated control.
Conclusion
This compound exhibits notable antifungal activity against Candida albicans. The provided data and protocols offer a foundation for further research into its efficacy and mechanism of action. While direct evidence for its anti-biofilm and cytotoxic effects is currently limited, the information on analogous compounds suggests that these are important areas for future investigation. The potential for PAOX to inhibit the ergosterol biosynthesis pathway makes it a compelling candidate for the development of new antifungal therapies. Further studies are warranted to fully characterize its antifungal profile and therapeutic potential.
References
Application Notes and Protocols: Pyrazine-2-amidoxime as a Corrosion Inhibitor for Mild Steel in Acidic Media
Disclaimer: While Pyrazine-2-amidoxime is a promising candidate for corrosion inhibition due to the known efficacy of related pyrazine (B50134) derivatives, specific studies on its application for mild steel in acidic media are not extensively available in the reviewed literature. The following data and protocols are based on established methodologies for similar pyrazine-based inhibitors and should be adapted and validated for this compound.
Introduction
Pyrazine and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments.[1][2][3] Their inhibitory action is attributed to the presence of nitrogen atoms and π-electrons in the pyrazine ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][4] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media, drawing parallels from studies on analogous pyrazine compounds.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from corrosion inhibition studies of pyrazine derivatives on mild steel in 1 M HCl. These values serve as a benchmark for evaluating the performance of this compound.
Table 1: Weight Loss Measurements
| Inhibitor Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank (0) | 250 | - | - |
| 0.1 | 50 | 80.0 | 0.800 |
| 0.5 | 25 | 90.0 | 0.900 |
| 1.0 | 15 | 94.0 | 0.940 |
| 5.0 | 8 | 96.8 | 0.968 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -480 | 1200 | 75 | -110 | - |
| 0.1 | -470 | 240 | 70 | -105 | 80.0 |
| 0.5 | -465 | 108 | 68 | -102 | 91.0 |
| 1.0 | -460 | 60 | 65 | -100 | 95.0 |
| 5.0 | -450 | 36 | 62 | -98 | 97.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 50 | 200 | - |
| 0.1 | 250 | 80 | 80.0 |
| 0.5 | 550 | 45 | 90.9 |
| 1.0 | 950 | 30 | 94.7 |
| 5.0 | 1500 | 20 | 96.7 |
Experimental Protocols
Materials and Specimen Preparation
-
Inhibitor: this compound (synthesis to be performed as per relevant literature or sourced commercially).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl with double-distilled water.[4]
-
Mild Steel Specimen: Mild steel coupons with a composition of (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: ≤0.04%, S: ≤0.05%, Fe: balance) are used. For weight loss measurements, coupons of 2.5 cm x 2.0 cm x 0.05 cm are typical. For electrochemical studies, a working electrode with an exposed area of 1 cm² is prepared by embedding the mild steel in an epoxy resin.[1]
-
Surface Preparation: The mild steel specimens are mechanically polished with a series of emery papers (from 220 to 1200 grit), degreased with acetone, rinsed with double-distilled water, and dried in a desiccator before each experiment.[5]
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the prepared mild steel coupons accurately (W_initial).
-
Immerse the coupons in 100 mL of 1 M HCl solution with and without various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM).
-
Maintain the immersion for a specified period (e.g., 6 hours) at a constant temperature (e.g., 303 K).
-
After the immersion period, retrieve the coupons, rinse with a solution containing 20% NaOH and 2% zinc dust to remove corrosion products, wash with double-distilled water, dry, and re-weigh (W_final).
-
Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K * ΔW) / (A * T * D) where K is a constant (3.45 x 10^6), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
This technique provides information on the kinetics of anodic and cathodic reactions.
-
Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is used to investigate the properties of the inhibitor film at the metal/solution interface.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.[6]
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the impedance spectra using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibition.
Proposed Inhibition Mechanism
References
- 1. aidic.it [aidic.it]
- 2. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. imim.pl [imim.pl]
- 6. ijcsi.pro [ijcsi.pro]
Application of Pyrazine-2-amidoxime in the Development of Chemical Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound that has garnered interest for its potential applications in medicinal chemistry and materials science. Its structural features, particularly the presence of a pyrazine (B50134) ring and an amidoxime (B1450833) group, make it a compelling candidate for the development of chemical sensors. The nitrogen atoms in the pyrazine ring and the amidoxime moiety can act as effective coordination sites for various metal ions, suggesting its utility as a recognition element in sensor fabrication. This document provides an overview of the potential application of this compound in chemical sensing, including its synthesis, proposed sensing mechanisms, and hypothetical experimental protocols for sensor development. While direct, published applications of this compound in chemical sensors are limited, its known coordination chemistry with metal ions provides a strong basis for its exploration in this field.
Principle of Sensing
The sensing mechanism of a this compound-based chemical sensor would likely rely on its ability to form stable complexes with target analytes, particularly heavy metal ions. The coordination of a metal ion to the PAOX molecule can induce a measurable change in its physical or chemical properties, such as its electrochemical behavior or optical absorbance/fluorescence.
Electrochemical Sensing: The binding of a metal ion to PAOX can alter its redox properties. This change can be detected using electrochemical techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). A sensor could be fabricated by immobilizing PAOX onto an electrode surface. The presence of the target analyte would then lead to a change in the peak current or potential, which can be correlated to the analyte's concentration.
Optical Sensing: Complexation with a metal ion can also affect the electronic structure of PAOX, leading to changes in its UV-Vis absorption or fluorescence spectrum. A colorimetric sensor could be developed where the color of a solution containing PAOX changes upon introduction of the analyte. Alternatively, a fluorescent sensor could be designed where the fluorescence intensity is either quenched or enhanced in the presence of the target ion.
Synthesis of this compound
This compound can be synthesized from commercially available starting materials. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyanopyrazine
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium carbonate
-
Water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 2-cyanopyrazine in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 2-cyanopyrazine while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
The resulting aqueous solution may be cooled in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
-
Dry the purified crystals under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
Hypothetical Application: Electrochemical Sensor for Heavy Metal Ion Detection
Based on the known affinity of amidoxime groups for heavy metal ions, a hypothetical electrochemical sensor using this compound for the detection of a target metal ion (e.g., Cu²⁺, Ni²⁺) can be proposed.
Fabrication of a this compound Modified Electrode
Materials:
-
Glassy carbon electrode (GCE)
-
This compound
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Alumina (B75360) slurry for polishing
-
Electrochemical workstation
-
Standard three-electrode cell (working electrode, reference electrode, counter electrode)
Protocol:
-
Electrode Polishing: Polish the surface of the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.
-
Cleaning: Sonicate the polished electrode in ethanol and then in deionized water for 5 minutes each to remove any residual polishing material. Dry the electrode under a stream of nitrogen.
-
Modification of the Electrode: Prepare a solution of this compound in a suitable solvent like DMF. The electrode can be modified by drop-casting a small volume of the PAOX solution onto the electrode surface and allowing the solvent to evaporate at room temperature. Alternatively, electropolymerization could be explored to form a more robust sensing film.
Electrochemical Detection of a Target Metal Ion
Protocol:
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the PAOX-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Blank Measurement: Record the electrochemical response (e.g., cyclic voltammogram) of the modified electrode in a buffer solution without the target metal ion.
-
Analyte Measurement: Add a known concentration of the target metal ion solution to the electrochemical cell and record the electrochemical response again.
-
Data Analysis: A change in the electrochemical signal (e.g., an increase or decrease in peak current, a shift in peak potential) upon addition of the metal ion would indicate a sensing event.
-
Calibration: To quantify the analyte, perform measurements with varying concentrations of the target metal ion to construct a calibration curve.
Quantitative Data Summary (Hypothetical)
Since no specific sensor performance data for a this compound-based sensor is available in the literature, the following table presents a hypothetical summary of expected performance characteristics for a newly developed sensor. This table serves as a template for researchers to populate with their experimental data.
| Parameter | Target Analyte | Sensor Type | Linear Range | Limit of Detection (LOD) | Sensitivity | Selectivity | Reference |
| This compound Sensor | e.g., Cu²⁺ | Electrochemical | (To be determined) | (To be determined) | (To be determined) | (To be determined) | [Your Future Work] |
| This compound Sensor | e.g., Ni²⁺ | Optical | (To be determined) | (To be determined) | (To be determined) | (To be determined) | [Your Future Work] |
Visualizations
Signaling Pathway of a Hypothetical this compound Based Electrochemical Sensor
Caption: Proposed signaling pathway for a PAOX-based electrochemical sensor.
Experimental Workflow for the Development of a this compound Chemical Sensor
Caption: A typical experimental workflow for developing a PAOX-based chemical sensor.
Future Outlook
The development of chemical sensors based on this compound is a promising yet underexplored area of research. The straightforward synthesis of PAOX and its inherent ability to coordinate with metal ions make it an attractive candidate for creating cost-effective and efficient sensors. Future research should focus on the systematic investigation of PAOX's interactions with a wide range of analytes and the development of robust sensor fabrication protocols. The exploration of different sensor platforms, including both electrochemical and optical methods, will be crucial in realizing the full potential of this compound in chemical sensing applications. The complexometric properties of PAOX with various d-block metal ions have been studied, providing a solid foundation for these future endeavors.[1]
References
Application Notes and Protocols: Developing Pyrazine-2-amidoxime-Based Prodrugs for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Pyrazine-2-amidoxime-based prodrugs for targeted cancer therapy. This approach leverages the hypoxic microenvironment of solid tumors for the selective activation of cytotoxic agents, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.
Introduction to this compound in Prodrug Design
This compound is a heterocyclic compound that can be utilized as a promoiety in the design of hypoxia-activated prodrugs (HAPs). The pyrazine (B50134) ring, particularly when substituted with a nitro group, can undergo bioreduction under hypoxic conditions by nitroreductase enzymes that are often overexpressed in tumor cells. This reduction initiates a cascade that leads to the cleavage of a linker and the release of an active anticancer drug. The amidoxime (B1450833) functional group offers a convenient point of attachment for conjugating various cytotoxic agents.
The core principle of this targeted therapy lies in the differential oxygen levels between healthy tissues and solid tumors. In well-oxygenated normal tissues, the prodrug remains largely inactive. However, in the hypoxic core of a tumor, enzymatic reduction of the pyrazine moiety triggers the release of the potent anticancer drug directly at the tumor site, leading to localized cell killing.
Signaling Pathway: Hypoxia-Inducible Prodrug Activation
The activation of a this compound-based prodrug is a multi-step process initiated by the unique tumor microenvironment.
Application Note: HPLC Analysis for the Quantification of Pyrazine-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Pyrazine-2-amidoxime using High-Performance Liquid Chromatography (HPLC) with UV detection. The following protocols are based on established methods for structurally similar pyrazine (B50134) derivatives and can be adapted and validated for specific research needs.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development due to its structural similarity to pyrazinamide, an important antituberculosis drug. Accurate and reliable quantification of this compound is crucial for various stages of drug discovery and development, including purity assessment, stability studies, and formulation analysis. This application note outlines a robust HPLC method for this purpose.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
-
Sample Filtration: 0.45 µm syringe filters.[1]
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration before use.[1]
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the chosen diluent to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
Chromatographic Conditions
The following table summarizes the recommended starting HPLC conditions. These parameters may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[1] |
| Gradient Program | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B (re-equilibration)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | UV at approximately 275-278 nm is a suitable starting point based on the UV spectra of pyrazine compounds.[1][2] |
| Injection Volume | 10 µL[1] |
Method Validation Parameters (Illustrative)
For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The following table provides an example of parameters to be assessed.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components. |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a solid foundation for the reliable quantification of this compound. By adapting and validating these protocols, researchers can achieve accurate and precise results essential for advancing pharmaceutical research and development. It is recommended to perform system suitability tests before each analytical run to ensure the performance of the chromatographic system.
References
Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-amidoxime and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural framework is a key component in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the characterization of this compound derivatives.
1D NMR Spectroscopy: 1H and 13C NMR
One-dimensional 1H and 13C NMR are fundamental techniques for the initial characterization of this compound derivatives. 1H NMR provides information on the number, type, and connectivity of protons, while 13C NMR reveals the carbon skeleton of the molecule.
Expected Chemical Shifts and Multiplicities
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The pyrazine (B50134) ring is an electron-deficient system, which generally results in the downfield shift of its protons and carbons. Substituents on the pyrazine ring will further influence these chemical shifts.
Table 1: 1H NMR Chemical Shifts (ppm) for this compound in DMSO-d6 [1]
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H3 | 9.07 | s |
| H5 | 8.50 | d |
| H6 | 8.66 | d |
| -NH2 | 5.97 | s |
| -OH | 10.26 | s |
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm. The multiplicity is denoted as s (singlet) and d (doublet).
Table 2: Comparative 1H and 13C NMR Data for Selected Pyrazine Derivatives in CDCl3 [2]
| Compound | Position | 1H Chemical Shift (δ) ppm | 13C Chemical Shift (δ) ppm |
| 3-amino-N-methylpyrazine-2-carboxamide | H5 | 8.13 (d, J=2.45) | C2 |
| H6 | 7.76 (d, J=2.45) | C3 | |
| NH | 7.89 (bs) | C5 | |
| N-CH3 | 2.98 (d, J=5.05) | C6 | |
| C=O | |||
| N-CH3 | |||
| 3-amino-N-phenylpyrazine-2-carboxamide | H5 | 8.21 (d, J=2.35) | C2 |
| H6 | 7.87 (d, J=3.35) | C3 | |
| NH | 9.81 (bs) | C5 | |
| Phenyl-H | 7.15-7.71 (m) | C6 | |
| C=O | |||
| Phenyl-C | |||
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | H5 | 8.29 (s) | C2 |
| NH2 | 5.09 (s) | C3 | |
| O-CH3 | 3.98 (s) | C5 | |
| C6 | |||
| C=O | |||
| O-CH3 |
Note: Data extracted from a study by Agustina et al.[2] J-values are given in Hz. bs = broad singlet, m = multiplet.
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (1H-13C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting molecular fragments.
Caption: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations for a this compound Scaffold
The following diagram illustrates the expected key long-range correlations (HMBC) that are instrumental in confirming the core structure and the position of substituents on the pyrazine ring.
Pyrazine [label=<
N C2 C3
C6 C5 N
];
node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3 [label="H3"]; H5 [label="H5"]; H6 [label="H6"];
node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_sub [label="C(=NOH)NH2"];
Pyrazine -> C2_sub [style=invis];
edge [label="HMBC", fontcolor="#202124"]; H3 -> C2; H3 -> C5; H5 -> C3; H5 -> C6; H6 -> C2; H6 -> C5; } }
Caption: Key HMBC correlations in this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d6 is a common choice for polar pyrazine derivatives. Other solvents like CDCl3, methanol-d4, or acetone-d6 (B32918) can also be used depending on the solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If the solution contains particulate matter, filter it through a small plug of cotton wool in the pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. Alternatively, the residual solvent peak can be used for referencing.
Caption: General experimental workflow for NMR analysis.
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
1D 1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
1D 13C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of 13C.
2D COSY:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 0-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
2D HSQC:
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - 1H): 0-12 ppm.
-
Spectral Width (F1 - 13C): 0-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
2D HMBC:
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - 1H): 0-12 ppm.
-
Spectral Width (F1 - 13C): 0-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for an average nJCH of 8 Hz.
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration (1H NMR): Integrate the proton signals to determine their relative ratios.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
-
2D Spectra Analysis: Correlate cross-peaks in COSY, HSQC, and HMBC spectra to build up the molecular structure.
Conclusion
NMR spectroscopy is a powerful and versatile technique for the complete structural characterization of this compound derivatives. By combining 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can confidently determine the constitution and connectivity of these important pharmaceutical building blocks. The protocols and data presented in these application notes provide a solid foundation for the successful application of NMR in the research and development of novel pyrazine-based compounds.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Pyrazine-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the anticipated mass spectrometry fragmentation pattern of Pyrazine-2-amidoxime (C₅H₆N₄O), a synthetic intermediate with potential applications in pharmaceutical development.[1] Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and metabolic studies. This application note provides a proposed fragmentation pathway based on the chemical structure of this compound and general principles of mass spectrometry. A detailed protocol for sample analysis is also included.
Introduction
This compound is a heterocyclic compound with a molecular weight of 138.1 g/mol .[1] Its structure, featuring a pyrazine (B50134) ring and an amidoxime (B1450833) functional group, suggests a predictable fragmentation pattern under mass spectrometry analysis. The pyrazine ring is a stable aromatic system, while the amidoxime group (-C(=NOH)NH₂) is prone to specific cleavage patterns. This analysis is vital for researchers in drug discovery and development for compound verification and metabolite identification.
Proposed Fragmentation Pathway
Upon ionization in a mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the this compound molecule is expected to form a molecular ion ([M]⁺˙ or [M+H]⁺). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the amidoxime side chain and the pyrazine ring.
A significant fragmentation pathway is expected to be the loss of the amidoxime group. Thermal decomposition studies have shown a major mass loss corresponding to the pyrazine molecule, suggesting a cleavage between the pyrazine ring and the amidoxime group.[2][3] In mass spectrometry, this could manifest as the loss of the amidoxime moiety or parts of it.
The fragmentation of the pyrazine ring itself is also anticipated, likely involving the loss of HCN or N₂.
The proposed major fragmentation steps are visualized in the diagram below and detailed in the data table.
Data Presentation
Table 1: Proposed Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 138 | [C₅H₆N₄O]⁺˙ | C₅H₆N₄O | Molecular Ion (M⁺˙) |
| 121 | [C₅H₅N₄]⁺ | C₅H₅N₄ | Loss of •OH radical |
| 105 | [C₅H₅N₂]⁺ | C₅H₅N₂ | Loss of HN₂O radical |
| 80 | [C₄H₄N₂]⁺˙ | C₄H₄N₂ | Pyrazine radical cation, resulting from the cleavage of the C-C bond between the ring and the amidoxime group. |
| 53 | [C₃H₃N]⁺˙ | C₃H₃N | Loss of HCN from the pyrazine fragment (m/z 80) |
Experimental Protocols
This section provides a general protocol for the analysis of this compound using a standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 50-200.
-
Data Acquisition: Full scan mode. For more detailed structural information, a tandem MS (MS/MS) experiment can be performed by selecting the molecular ion (m/z 138) as the precursor ion.
Mandatory Visualization
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
References
Application Note: Electrochemical Behavior and Cyclic Voltammetry of Pyrazine-2-amidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound of significant interest in medicinal chemistry, recognized as a structural analogue of the antituberculosis drug pyrazinamide (B1679903) (PZA).[1][2][3][4][5] Understanding the electrochemical properties of PAOX is crucial for elucidating its mechanism of action, metabolic pathways, and potential for use in electrochemical sensors or as a redox-active therapeutic agent. Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species.[6] This application note provides a detailed overview of the electrochemical characteristics of this compound and a comprehensive protocol for its analysis using cyclic voltammetry.
Electrochemical Behavior of this compound
The redox behavior of this compound has been studied in a non-aqueous medium (acetonitrile) to characterize its intrinsic electrochemical properties.[2][7] The cyclic voltammogram of PAOX reveals a complex series of electron transfer reactions. In acetonitrile (B52724) solution, the CV profile is characterized by three main anodic (oxidation) peaks and at least two cathodic (reduction) peaks, indicating multiple redox processes.[2]
The electrochemical activity is attributed to both the pyrazine (B50134) ring and the amidoxime (B1450833) moiety.[1][7] The pyrazine ring is responsible for the reduction processes observed at negative potentials.[7] Conversely, the amidoxime group undergoes oxidation at positive potentials.[1] One of the anodic reactions, the oxidation of the amine group, has been observed to be a reversible, single-electron process.[2] Other oxidation steps are irreversible, including a main, well-defined oxidation peak and a broader, less-defined peak.[2] The reduction of the pyrazine ring also appears to be an irreversible process.[7]
The presence of a protic solvent like methanol (B129727) can significantly alter the cyclic voltammogram, suggesting the involvement of proton transfer steps in the electrochemical mechanism.[2][3][8] This is particularly relevant for understanding its behavior in biological systems.
Quantitative Data Summary
The electrochemical data for this compound, as determined by cyclic voltammetry in an acetonitrile solution, are summarized below. These values provide a quantitative basis for understanding the redox potentials of the various electron transfer steps.
| Electrochemical Process | Peak Potential (E) | Potential vs. SCE (V) | Characteristics |
| Anodic Scan (Oxidation) | |||
| Oxidation 1 (OX1) | Epa | +0.898 | Reversible |
| Oxidation 2 (OX2) | Epa | +1.289 | Broad, ill-defined |
| Oxidation 3 (OX3) | Epa | +1.579 | Main, well-defined |
| Cathodic Scan (Reduction) | |||
| Reduction 1 (RED1) | Epc | +0.840 | Reversible |
| Reduction of Pyrazine Ring (RED1Py) | Epc | -2.203 | Irreversible |
| Reduction of Pyrazine Ring (RED2Py) | Epc | -2.570 | Irreversible |
Reference:[2]
Experimental Protocol: Cyclic Voltammetry of this compound
This protocol outlines the procedure for performing cyclic voltammetry on this compound to reproduce the electrochemical data presented.
1. Materials and Reagents:
-
This compound (PAOX)
-
Acetonitrile (CH₃CN), anhydrous, electrochemical grade
-
Tetrabutylammonium perchlorate (B79767) (TBP) or other suitable supporting electrolyte
-
Argon or Nitrogen gas, high purity
-
Polishing materials: alumina (B75360) slurry (0.05 µm), polishing pads
2. Equipment:
-
Potentiostat/Galvanostat with cyclic voltammetry software
-
Three-electrode electrochemical cell[6]
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode[7]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode[9]
-
Counter (Auxiliary) Electrode: Platinum wire or gauze[9]
-
Volumetric flasks and pipettes
-
Ultrasonic bath
3. Solution Preparation:
-
Electrolyte Solution (0.1 M TBP in Acetonitrile): Accurately weigh the required amount of TBP and dissolve it in anhydrous acetonitrile in a volumetric flask to achieve a final concentration of 0.1 M. Sonicate briefly to ensure complete dissolution. This solution serves as the blank and the solvent for the analyte.[2]
-
Analyte Solution (1 mM PAOX): Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount in the prepared 0.1 M TBP/acetonitrile electrolyte solution.[1][2]
4. Electrode Preparation:
-
Working Electrode Polishing: Before each experiment, polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad.[6]
-
Cleaning: After polishing, rinse the electrode thoroughly with deionized water, followed by acetonitrile. Dry the electrode completely before use.
-
Pre-treatment (for GC electrodes): It may be necessary to electrochemically pre-treat the glassy carbon electrode by cycling the potential in the electrolyte solution until a stable, featureless baseline is obtained.[6]
5. Experimental Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Deoxygenation: Add the electrolyte solution (blank) to the cell and purge with high-purity argon or nitrogen for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution to establish the potential window and to ensure there are no interfering impurities.
-
Analyte Measurement: Replace the blank solution with the 1 mM PAOX analyte solution. Deoxygenate the solution as described in step 5.2.
-
Data Acquisition: Record the cyclic voltammogram of the PAOX solution. A typical scan rate is 100 mV/s.[1][2] The potential range should be set to encompass the oxidation and reduction peaks of interest (e.g., from +2.0 V to -2.8 V).
-
Data Analysis: Identify and record the anodic and cathodic peak potentials and currents from the resulting voltammogram.
Visualizations
Experimental Workflow
Caption: Cyclic Voltammetry Experimental Workflow.
Proposed Redox Mechanism of this compound
Caption: Proposed Redox Pathways of PAOX.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. uni-due.de [uni-due.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions for high yield Pyrazine-2-amidoxime synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of Pyrazine-2-amidoxime. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate high-yield synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Reaction Yield
Q: My final yield of this compound is lower than the expected 63-93% range. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting material, Pyrazine-2-carbonitrile. Impurities can lead to side reactions. The hydroxylamine (B1172632) hydrochloride should be of good quality and stored in a dry environment, as it can degrade in the presence of moisture. The base, such as triethylamine (B128534), should be pure and dry.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the yield. While triethylamine in ethanol (B145695) is a common choice, switching to a different base or solvent system might be beneficial for your specific setup. Refer to the data table below for a comparison of different conditions.
-
Work-up and Purification Losses: Product can be lost during the work-up and purification steps. Ensure the precipitation of the product is complete by using ice-cold water. During recrystallization, avoid using an excessive amount of solvent, as this can lead to a lower recovery of the final product.
Side Product Formation
Q: I observe multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A: The formation of multiple products is a common challenge. Potential side reactions include:
-
Hydrolysis of Nitrile: The starting material, Pyrazine-2-carbonitrile, can undergo hydrolysis to form Pyrazine-2-carboxamide, especially if there is an excess of water in the reaction mixture and prolonged heating. To avoid this, use anhydrous solvents and store reagents appropriately.
-
Formation of Imidazole (B134444) Byproducts: In some pyrazine (B50134) syntheses, imidazole derivatives can form as byproducts.[1] This is often due to impurities in the starting materials or non-optimized reaction conditions.
-
Dimeric Byproducts: The amidoxime (B1450833) product itself can sometimes undergo further reactions to form dimeric species.
To minimize side product formation, ensure the purity of your starting materials, use anhydrous solvents where specified, and carefully control the reaction temperature. If side products are still observed, purification by column chromatography may be necessary.
Product Purification Issues
Q: I am having difficulty purifying the this compound by recrystallization. What are the best practices?
A: If you are facing challenges with recrystallization, consider the following:
-
Solvent Selection: The choice of solvent is critical. For this compound, ethanol, water, or a mixture of ethanol and water are often suitable. You may need to perform small-scale solubility tests to find the optimal solvent or solvent pair. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Inducing Crystallization: If the product oils out or remains in solution, you can try to induce crystallization by "seeding" the solution with a previously obtained pure crystal or by gently scratching the inside of the flask with a glass rod at the liquid's surface.
-
Alternative Purification: If recrystallization is ineffective, flash column chromatography is a reliable alternative. A silica (B1680970) gel column with an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used to separate the product from impurities.
Data Presentation: Reaction Condition Optimization
The following table summarizes how different reaction parameters can influence the yield of this compound. This data is compiled from various reported syntheses of pyrazine-based amidoximes.[2]
| Parameter | Condition | Reagents | Reaction Time | Typical Yield (%) |
| Standard | Refluxing Ethanol | Hydroxylamine HCl, Triethylamine | 18 hours | 75-93% |
| Standard | Refluxing Ethanol | Hydroxylamine HCl, Sodium Carbonate | 24 hours | 65-80% |
| Green | Water at Room Temp. | Hydroxylamine HCl, Triethylamine | 6 hours | 70-85% |
| Microwave | Microwave Irradiation | Hydroxylamine HCl, Base | 5-15 minutes | 65-81% |
Experimental Protocols
The most common and reliable method for synthesizing this compound is from Pyrazine-2-carbonitrile.
Key Synthesis Reaction
Pyrazine-2-carbonitrile + Hydroxylamine → this compound
Detailed Experimental Protocol: Synthesis from Pyrazine-2-carbonitrile
This protocol details the synthesis of this compound using hydroxylamine hydrochloride and triethylamine in an ethanol solution.
Materials:
-
Pyrazine-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Absolute Ethanol
-
Distilled Water (ice-cold)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates and chamber
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization dishes
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.5 g (0.1 mol) of Pyrazine-2-carbonitrile in 100 mL of absolute ethanol.
-
Add 10.4 g (0.15 mol) of hydroxylamine hydrochloride to the solution.
-
To this stirred mixture, slowly add 16.2 g (0.16 mol) of triethylamine.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 18 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane 1:1) until the spot corresponding to Pyrazine-2-carbonitrile has disappeared.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 200 mL of ice-cold distilled water to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure, crystalline this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A diagram outlining the logical steps for troubleshooting common synthesis problems.
References
Technical Support Center: Purification of Pyrazine-2-amidoxime by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyrazine-2-amidoxime via recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: Based on available solubility data, a good starting point for solvent screening would be polar aprotic solvents like DMF and DMSO, where this compound exhibits higher solubility. For a single-solvent recrystallization, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Ethanol (B145695) shows low solubility at room temperature and could be a candidate for a single-solvent system, likely with heating. A mixed-solvent system, such as acetonitrile-tetrahydropyran, has also been successfully used for diffusion crystallization.[1][2]
Q2: What is the thermal stability of this compound, and how does it impact recrystallization?
A2: Thermogravimetric analysis has shown that this compound is thermally stable up to approximately 170°C, above which it begins to decompose.[2] This is a critical consideration during recrystallization. When heating a solution to dissolve the compound, the temperature should be kept well below 170°C to avoid degradation of the product.
Q3: Are there any known incompatibilities of this compound with common solvents?
A3: While extensive compatibility data is not available, the compound has been successfully dissolved in acetonitrile (B52724), ethanol, DMF, DMSO, and water for various analyses.[1][2][3] No adverse reactions with these common laboratory solvents have been reported in the provided literature. However, as with any experiment, it is good practice to perform small-scale tests to ensure no unexpected reactions occur.
Q4: Can I use water for the recrystallization of this compound?
A4: this compound has very low solubility in PBS (pH 7.2) at 0.1 mg/mL.[1] While its solubility in pure water at elevated temperatures is not specified in the available literature, water could potentially be used as an anti-solvent in a mixed-solvent system with a more soluble solvent like ethanol or acetonitrile. A direct recrystallization from water is unlikely to be efficient due to its low solubility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound does not dissolve, even with heating. | 1. The chosen solvent is inappropriate. 2. The amount of solvent is insufficient. | 1. Select a different solvent. Refer to the solubility data table below. Consider solvents like DMF or DMSO for higher solubility. 2. Add a small amount of additional solvent incrementally until the solid dissolves. Avoid adding a large excess, which will hinder crystallization upon cooling. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The cooling process is too rapid. 3. The solution is not supersaturated. | 1. Evaporate some of the solvent to increase the concentration of the compound and allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound. |
| The product "oils out" instead of forming crystals. | 1. The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point. 2. High impurity levels are present. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider pre-purification by another method, such as column chromatography, to remove impurities that may be interfering with crystallization. |
| The recovered yield is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The solution was not cooled sufficiently. 3. Crystals were lost during filtration. | 1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 3. Use a pre-wetted filter paper with the cold recrystallization solvent before filtering to prevent the solution from passing through too quickly. Wash the collected crystals with a minimal amount of cold solvent. |
| The purified crystals are discolored. | 1. Colored impurities are present in the starting material. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at Room Temperature) | Notes |
| Dimethylformamide (DMF) | 30 mg/mL | High solubility. |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | High solubility. |
| Ethanol | 0.2 mg/mL | Low solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 mg/mL | Very low solubility. |
| Acetonitrile | Soluble, used for diffusion crystallization. | Quantitative data at various temperatures is not readily available.[2] |
| Tetrahydropyran (B127337) | Used as an anti-solvent. | Assumed to be poorly soluble.[2] |
Note: The quantitative solubility data for this compound is limited. The information provided is based on available product data sheets and literature. Further experimental determination of solubility at different temperatures is recommended for process optimization.
Experimental Protocols
Method 1: Diffusion Crystallization
This method has been successfully used to obtain X-ray quality crystals of this compound.[2]
Materials:
-
This compound
-
Acetonitrile (MeCN)
-
Tetrahydropyran (THP)
-
Small vial or test tube
-
Larger beaker or jar
Procedure:
-
Dissolve approximately 2 mg of this compound in 1 mL of acetonitrile in a small vial.
-
Carefully layer 2.5 mL of tetrahydropyran (the anti-solvent) on top of the acetonitrile solution. This can be done by slowly adding the THP down the side of the vial to minimize mixing.
-
Seal the container to create a closed system.
-
Allow the setup to stand undisturbed at room temperature.
-
Crystals will form at the interface of the two solvents over a period of several days to two weeks as the solvents slowly diffuse into one another.
-
Once a sufficient amount of crystals has formed, carefully collect them by filtration and wash with a small amount of cold tetrahydropyran.
-
Dry the crystals under vacuum.
Method 2: Generalized Single-Solvent Recrystallization
This is a general procedure based on standard recrystallization techniques, adapted for this compound based on its known properties. Ethanol is suggested as a starting solvent for this procedure due to its low room-temperature solubility.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate) with temperature control
-
Filter paper and funnel
-
Buchner funnel and vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture with stirring. Crucially, do not exceed 170°C to prevent decomposition. [2]
-
Add more ethanol in small portions until the solid completely dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for single-solvent recrystallization.
References
troubleshooting common side reactions in Pyrazine-2-amidoxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazine-2-amidoxime.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: I am experiencing a low yield or no formation of my desired this compound product. What are the potential causes and how can I improve the yield?
A: Low yields in this compound synthesis can arise from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (Pyrazine-2-carbonitrile) is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. An excess of hydroxylamine (B1172632) can also help drive the reaction to completion.[1]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Solution: The reaction is typically performed at room temperature or with gentle heating (e.g., refluxing ethanol (B145695) or methanol).[1] If the reaction is sluggish at room temperature, gradually increase the heat and monitor for product formation and potential byproduct formation by TLC.
-
-
Improper Base Concentration: The amount of base used to liberate free hydroxylamine from its salt is crucial.
-
Solution: When using hydroxylamine hydrochloride, a base such as triethylamine (B128534) or sodium carbonate is required to generate the free hydroxylamine nucleophile.[1] Ensure that at least a stoichiometric amount of base relative to hydroxylamine hydrochloride is used. An excess of a mild base is generally well-tolerated.
-
-
Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of Pyrazine-2-carbonitrile and hydroxylamine. If necessary, purify the starting materials before use.
-
Issue 2: Presence of Significant Side Products
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A: The most common side product in the synthesis of amidoximes from nitriles is the corresponding amide, in this case, Pyrazine-2-carboxamide.[2] This occurs through the hydrolysis of the nitrile starting material or the amidoxime (B1450833) product.
-
Formation of Pyrazine-2-carboxamide:
-
Cause: This side product can form from the hydrolysis of the starting nitrile or the product amidoxime, especially in the presence of water and elevated temperatures. Some studies suggest that the amide can also be an unexpected byproduct of the reaction between the nitrile and hydroxylamine itself.[2]
-
Prevention:
-
Anhydrous Conditions: While some methods use aqueous hydroxylamine[1], if amide formation is a significant issue, consider using anhydrous solvents and freshly prepared free hydroxylamine.
-
Temperature Control: Avoid excessive heating, as it can promote hydrolysis.
-
Alternative Reagents: Using free hydroxylamine (if available and stable) instead of its hydrochloride salt can sometimes reduce side reactions by eliminating the need for a base that might also promote hydrolysis.
-
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble isolating pure this compound from the reaction mixture. What are the recommended purification methods?
A: Purification of this compound typically involves removing unreacted starting materials, the amide byproduct, and inorganic salts.
-
Recrystallization: This is a common and effective method for purifying solid this compound.
-
Recommended Solvents: Common solvents for recrystallization include ethanol, methanol, or mixtures such as hexane (B92381)/ethyl acetate (B1210297). The ideal solvent system should dissolve the crude product at an elevated temperature and allow for the crystallization of the pure compound upon cooling, leaving impurities in the mother liquor.
-
-
Column Chromatography: For complex mixtures or to achieve very high purity, flash column chromatography can be employed.
-
Stationary Phase: Silica (B1680970) gel is a common choice.
-
Mobile Phase: A gradient of hexane and ethyl acetate is often effective for separating the more polar this compound from the less polar Pyrazine-2-carbonitrile and other non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the synthesis of this compound?
A1: The reaction time can vary significantly depending on the specific conditions, ranging from a few hours to overnight (e.g., 18 hours).[1] It is highly recommended to monitor the reaction's progress by TLC to determine the optimal reaction time for your specific setup.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (Pyrazine-2-carbonitrile), the product (this compound), and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: Is it better to use hydroxylamine hydrochloride with a base or free hydroxylamine?
A3: Both methods are widely used. Using hydroxylamine hydrochloride with a base like triethylamine or sodium carbonate is common as hydroxylamine hydrochloride is more stable and readily available.[1] This method allows for the in situ generation of hydroxylamine.[1] Using an aqueous solution of hydroxylamine may not require a base and can sometimes lead to shorter reaction times.[1] The choice may depend on the specific substrate and the propensity for side reactions in your system.
Q4: What is the expected yield for this synthesis?
A4: Yields for the synthesis of amidoximes from nitriles can be quite good, often ranging from 60% to over 90%, depending on the substrate and reaction conditions.[1] For pyrazine-based amidoximes, yields in the range of 63-93% have been reported.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Amidoxime Synthesis from Nitriles.
| Starting Nitrile | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Aromatic Nitriles | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Reflux | Several | Up to 98 | [1] |
| Aliphatic Nitriles | Aqueous Hydroxylamine | - | - | Shorter | - | [1] |
| Various Nitriles | Hydroxylamine, Ultrasonic irradiation | Solvent-free | - | Short | 70-85 | [1] |
| Pyrazine Derivatives | Hydroxylamine | - | - | 18 | 63-93 | [1] |
| Imidoylbenzotriazoles | Hydroxylamine, Microwave irradiation | - | - | 0.08-0.25 | 65-81 | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Pyrazine-2-carbonitrile
Objective: To synthesize this compound from Pyrazine-2-carbonitrile and hydroxylamine hydrochloride.
Materials:
-
Pyrazine-2-carbonitrile
-
Hydroxylamine hydrochloride
-
Triethylamine or Sodium Carbonate
-
Ethanol or Methanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
TLC plates (silica gel 60 F254)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Pyrazine-2-carbonitrile (1.0 eq) in ethanol or methanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 - 2.0 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 - 2.0 eq) or the portion-wise addition of sodium carbonate (1.5 - 2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 6-18 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting nitrile on TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Characterization: Characterize the purified this compound by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Mitigation strategies for the formation of Pyrazine-2-carboxamide byproduct.
References
identification of impurities in Pyrazine-2-amidoxime by HPLC and NMR
Technical Support Center: Pyrazine-2-amidoxime
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in this compound by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from the synthetic route or degradation. Common impurities may include:
-
Pyrazine-2-carbonitrile: The starting material for the synthesis of this compound, which involves the reaction of the nitrile with hydroxylamine.[1]
-
Pyrazine-2-carboxylic acid: Can be formed through the hydrolysis of the amidoxime (B1450833) or the starting nitrile under certain pH conditions.[2]
-
Unreacted starting materials and reagents: Depending on the specific synthetic pathway, residual reagents may be present.
-
Degradation products: Thermal decomposition of this compound can lead to the loss of the amidoxime group and formation of other pyrazine (B50134) species.[3][4]
Q2: What is a typical starting point for developing an HPLC method for this compound?
A2: A good starting point is a reversed-phase HPLC method. Given the polar and basic nature of the pyrazine ring, a C18 column is often suitable. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution is often necessary to separate impurities with a wide range of polarities.
Q3: Which NMR solvent is recommended for this compound and its impurities?
A3: Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent for this compound as it readily dissolves the compound and allows for the observation of exchangeable protons (from -OH and -NH2 groups).[2] Deuterated methanol (CD3OD) or chloroform (B151607) (CDCl3) could also be used, but exchangeable protons may be broadened or exchanged with the solvent.
Q4: Can I distinguish between this compound and its potential impurity, Pyrazine-2-carboxylic acid, by ¹H NMR?
A4: Yes. While the signals from the pyrazine ring protons might be in similar regions, the key difference will be the signals from the functional groups. This compound will show distinct signals for the -NH2 and -OH protons of the amidoxime group.[2] Pyrazine-2-carboxylic acid will show a characteristic broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which would be absent in the amidoxime spectrum.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing for the Main Analyte Peak | Secondary interactions between the basic pyrazine nitrogen atoms and residual acidic silanol (B1196071) groups on the HPLC column packing. | 1. Lower the pH of the mobile phase: Use a buffer to maintain a pH around 2.5-3.5 to protonate the silanols and reduce interaction. 2. Add a competing base: Incorporate a small amount of an additive like triethylamine (B128534) (TEA) into the mobile phase. 3. Use a modern, end-capped column: These columns have fewer exposed silanol groups. |
| Poor Resolution Between Impurity Peaks | The selected column or mobile phase does not provide adequate selectivity for the impurities. | 1. Optimize the mobile phase: Adjust the organic solvent (e.g., switch from acetonitrile to methanol) or the buffer pH. 2. Change the column: Select a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to alter selectivity.[5] 3. Adjust the temperature: Lowering or raising the column temperature can sometimes improve the separation of closely eluting peaks. |
| High Backpressure | Blockage in the HPLC system, commonly at the column inlet frit. This can be caused by precipitated buffer salts or particulate matter from the sample. | 1. Filter all samples and mobile phases: Use a 0.45 µm or 0.22 µm filter. 2. Ensure buffer solubility: Never mix high concentrations of buffer with high percentages of organic solvent where it might precipitate. 3. Troubleshoot the blockage: Systematically remove components (column, guard column) to identify the source of the high pressure. If the column is blocked, try back-flushing it at a low flow rate.[6] |
| Inconsistent Retention Times | The mobile phase composition is not stable, or the column is not properly equilibrated. Temperature fluctuations can also be a cause. | 1. Properly mix and degas the mobile phase: Ensure the mobile phase components are miscible and thoroughly degassed to prevent bubble formation.[7] 2. Equilibrate the column: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis. 3. Use a column thermostat: Maintain a constant column temperature to ensure reproducible chromatography. |
NMR Troubleshooting
| Problem | Potential Cause | Solution |
| Broad Peaks, Especially for -OH and -NH₂ Protons | Chemical exchange of labile protons with trace amounts of water in the NMR solvent or with each other. | 1. Use high-purity deuterated solvent: Ensure the DMSO-d6 is dry and of high quality. 2. Perform the analysis at low temperature: Lowering the temperature can slow down the exchange rate, resulting in sharper peaks. |
| Difficulty Identifying Impurity Signals | Impurity signals are very small and buried in the baseline noise. | 1. Increase the number of scans: Acquire more transients to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. 2. Use a higher-field NMR spectrometer: A stronger magnet will provide better signal dispersion and sensitivity. 3. Concentrate the sample: If possible, use a more concentrated sample. However, be mindful of potential solubility issues or peak broadening at very high concentrations. |
| Overlapping Signals in the Aromatic Region | The chemical shifts of the pyrazine ring protons for the main compound and impurities are very similar. | 1. Use a higher-field NMR spectrometer: This will increase the separation (in Hz) between the peaks. 2. Perform 2D NMR experiments: A 2D COSY experiment can help identify which protons are coupled to each other, while a 2D HSQC/HMBC can correlate protons to their attached carbons, aiding in the definitive assignment of signals even in crowded regions.[8] |
Experimental Protocols & Data
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point and should be optimized for your specific instrument and impurity profile.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: ¹H NMR for Structural Identification
-
Instrumentation: 700 MHz NMR Spectrometer.
-
Solvent: DMSO-d6.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in ~0.6 mL of DMSO-d6.
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve good signal-to-noise.
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to aid in complete structural elucidation.
-
-
Referencing: Chemical shifts are reported in ppm relative to the residual solvent signal of DMSO-d6 (δ ~2.50 ppm).[2]
Data Presentation
Table 1: ¹H NMR Data for this compound Data obtained in DMSO-d6 at 700 MHz.[2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H(3) | 9.07 | s |
| H(5) | 8.50 | d |
| H(6) | 8.66 | d |
| -NH₂ | 6.48 | s (br) |
| -OH | 10.25 | s (br) |
Table 2: Hypothetical HPLC and NMR Data for Potential Impurities This data is illustrative and serves as an example of how results would be tabulated.
| Impurity ID | Expected RRT¹ | Potential Structure | Key ¹H NMR Signal (DMSO-d6, δ ppm) |
| IMP-1 | ~0.85 | Pyrazine-2-carbonitrile | Absence of -NH₂ and -OH signals. Aromatic protons shifted slightly downfield compared to the parent. |
| IMP-2 | ~0.60 | Pyrazine-2-carboxylic acid | Absence of -NH₂ and -OH signals. Presence of a very broad -COOH signal > 10 ppm. |
¹RRT: Relative Retention Time with respect to the this compound peak.
Visualized Workflows
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pyrazine-2-amidoxime Solubility for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazine-2-amidoxime. The focus is on addressing challenges related to its solubility in the context of biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the recommended solvents?
A1: this compound is known to have limited solubility in aqueous solutions. The recommended starting point is to use organic solvents for creating stock solutions, which can then be diluted into your aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for this compound.[1] For aqueous buffers like PBS (pH 7.2), its solubility is significantly lower.[1]
Q2: What is the maximum concentration of this compound I can achieve in common solvents?
A2: The solubility of this compound varies significantly between solvents. Below is a summary of its reported solubility in commonly used laboratory solvents.
| Solvent | Solubility |
| DMF | 30 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| Water | 2 mg/mL (requires ultrasonic and warming to 60°C)[2] |
| Ethanol | 0.2 mg/mL[1] |
| PBS (pH 7.2) | 0.1 mg/mL[1] |
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.[3] Here are several strategies to mitigate this:
-
Optimize the Dilution Protocol: It is preferable to mix DMSO stock dilutions directly with the complete assay media rather than preparing an intermediate aqueous solution.[3] The components of the assay media, such as proteins or lipids, can help to keep the compound in solution.[3]
-
Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, as high concentrations can be toxic to cells and may affect enzyme activity. Typically, a final DMSO concentration of less than 1% is recommended.
-
Use a Co-solvent System: The addition of a co-solvent to your aqueous buffer can increase the solubility of your compound.[4]
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your compound has ionizable groups, adjusting the pH of your buffer may improve its solubility.
Q4: Can I use methods other than co-solvents to improve the solubility of this compound for my experiments?
A4: Yes, several other formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Solid Dispersions: The drug can be dispersed in a polymer matrix to improve solubility and dissolution.[5]
-
Nanotechnology: Reducing the particle size to the nanoscale can increase the surface area and, consequently, the dissolution rate.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5]
The choice of method will depend on the specific requirements of your biological assay.
Experimental Protocols
Protocol for Solubilizing this compound using a DMSO Co-solvent System
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution into an aqueous buffer for a biological assay.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, high-purity water or aqueous assay buffer
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration in your assay, you may need to perform serial dilutions of your DMSO stock solution.
-
Perform these dilutions using anhydrous DMSO to maintain the compound's solubility.
-
-
Dilute into Aqueous Assay Buffer:
-
Add a small volume of the DMSO stock solution (or intermediate dilution) to your pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the buffer, not the other way around.
-
The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 1%).
-
Immediately after adding the DMSO stock, vortex the solution to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
-
Final Preparation and Use:
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the solubility limit in the final buffer has been exceeded. In this case, you will need to adjust the final concentration of this compound or the percentage of DMSO.
-
Use the freshly prepared solution in your biological assay without delay.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Experimental workflow for solubilizing this compound using a DMSO co-solvent system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and proper storage conditions for Pyrazine-2-amidoxime
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Pyrazine-2-amidoxime (PAOX). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under controlled conditions. It is recommended to store the solid compound at either 4°C for short-term storage or -20°C for long-term storage.[1][2] The container should be tightly sealed to protect it from moisture.[1] Under these conditions, the compound is reported to be stable for at least four years.[2]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form and require colder storage temperatures. For short-term storage (up to one month), solutions should be kept at -20°C.[1] For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[1] All solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.[1]
Q3: What are the primary factors that can affect the stability of this compound?
A3: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can cause thermal decomposition.[3][4]
-
pH: As an amidoxime (B1450833), the compound's stability is likely pH-dependent. Extreme pH values may catalyze hydrolysis.
-
Light: Exposure to UV or visible light may induce photolytic degradation, a common issue for nitrogen-containing heterocyclic compounds.
-
Oxidizing Agents: The amidoxime group can be susceptible to oxidation.
-
Moisture: The presence of water can facilitate hydrolysis.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure and studies on similar compounds, potential degradation pathways for this compound include:
-
Thermal Decomposition: At high temperatures, the molecule can break down, initially losing the pyrazine (B50134) moiety followed by the decomposition of the amidoxime group.
-
Hydrolysis: The amidoxime functional group may hydrolyze, particularly under acidic or basic conditions, to form the corresponding carboxylic acid or other degradation products.
-
Oxidation: The amidoxime group can be oxidized, potentially leading to the formation of nitroso or nitro compounds.
-
Photodegradation: Exposure to light could lead to rearrangements or cleavage of the pyrazine ring or the amidoxime group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in solution. | Improper storage conditions (temperature too high, exposure to light). | Store stock solutions at -80°C for long-term storage or -20°C for short-term storage.[1] Always protect solutions from light by using amber vials or covering them with aluminum foil. |
| Chemical instability in the chosen solvent or buffer. | Assess the compatibility of this compound with your experimental solvent system. If hydrolysis is suspected, consider using aprotic solvents. Ensure the pH of your buffer is in a range where the compound is stable. | |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Characterize the new peaks using mass spectrometry to understand the degradation pathway. |
| Contamination of the sample or solvent. | Use high-purity solvents and properly cleaned glassware. Run a blank analysis of the solvent to rule out contamination. | |
| Inconsistent experimental results between batches or over time. | Inconsistent solution preparation and storage. | Standardize your protocols for preparing and storing this compound solutions. It is best practice to use freshly prepared solutions for critical experiments. |
| Interaction with other components in the experimental system. | Evaluate potential interactions with other reagents, excipients, or materials in your assay. |
Quantitative Data
Thermal Decomposition Data
Thermogravimetric analysis (TGA) of this compound has shown a two-stage decomposition process.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Attributed to |
| Stage 1 | 153 - 270 | 82.04 | Loss of a pyrazine molecule |
| Stage 2 | 271 - 316 | 13.22 | Decomposition of the amidoxime group |
Data sourced from a study on the thermal decomposition of this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method. This protocol is based on the principles outlined in the ICH Q1A guidelines.
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (B52724) (or other suitable organic solvent)
-
Calibrated pH meter, oven, and photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a small amount of an organic co-solvent if needed for solubility).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the samples at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose the solid this compound to dry heat in an oven at a temperature below its melting point (e.g., 105°C) for a defined period. Also, expose the stock solution to heat (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the retention times and peak areas of the degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
challenges in the scale-up synthesis of Pyrazine-2-amidoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Pyrazine-2-amidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 2-cyanopyrazine with hydroxylamine (B1172632).[1][2] This reaction is typically performed in a protic solvent like ethanol (B145695) or methanol, often with a base such as triethylamine (B128534) or sodium carbonate to generate free hydroxylamine from its hydrochloride salt.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up from laboratory to pilot plant or industrial production include:
-
Exothermic Reaction Control: The reaction between 2-cyanopyrazine and hydroxylamine can be exothermic, posing a risk of thermal runaway on a large scale if not managed properly.
-
Reagent Stability and Handling: Handling large quantities of hydroxylamine requires specific safety protocols due to its potential for decomposition.
-
Side Reaction and Impurity Profile: Increased reaction volume can lead to localized concentration and temperature gradients, potentially increasing the formation of by-products.
-
Product Isolation and Purification: Methods like chromatography that are feasible in the lab are often not practical for large-scale production. Developing a robust crystallization process is crucial.[3]
-
Crystalline Form and Polymorphism: Ensuring consistent formation of the desired crystal structure is important for the final product's properties.[4][5][6]
Q3: What are the potential side reactions in the synthesis of this compound?
A3: Potential side reactions include the formation of pyrazine-2-carboxylic acid through hydrolysis of the nitrile starting material or the amidoxime (B1450833) product, especially during workup. Additionally, unreacted starting materials and intermediates can remain as impurities.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the final product is also a good indicator of purity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete reaction. - Product loss during workup or purification. - Degradation of hydroxylamine. | - Monitor reaction progress using TLC or HPLC. - Optimize extraction and crystallization solvents. - Use fresh, high-quality hydroxylamine and ensure proper storage. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Ensure the product is thoroughly dried under vacuum. - Recrystallize the product from an appropriate solvent system. - Perform a solvent trituration to remove soluble impurities. |
| Formation of Pyrazine-2-carboxylic Acid Impurity | - Hydrolysis of the nitrile or amidoxime. | - Minimize the use of aqueous conditions during workup. - Perform the reaction under anhydrous conditions if possible. - Control the pH during workup and isolation. |
| Dark-colored Product | - Decomposition of starting materials or product. - Presence of colored impurities from reagents. | - Perform the reaction at a lower temperature.[3] - Use purified reagents. - Consider treating the crude product solution with activated carbon.[3] |
| Inconsistent Crystal Form | - Variations in crystallization solvent, temperature, or cooling rate. | - Develop a robust and well-defined crystallization protocol. - Characterize the crystal form using techniques like X-ray diffraction.[4][5][6] |
Experimental Protocols
Synthesis of this compound (Laboratory Scale)
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Charging: To a solution of 2-cyanopyrazine (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.6 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1 to 48 hours.[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Isolation: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined reactor |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer |
| Heating/Cooling | Heating mantle / Ice bath | Thermofluid in reactor jacket |
| Typical Reaction Time | 2-24 hours | 4-36 hours |
| Typical Yield | 70-90% | 65-85% |
| Purification Method | Recrystallization / Column Chromatography | Recrystallization / Reslurrying |
Table 2: Illustrative Impurity Profile
| Impurity | Typical Level (Lab Scale) | Potential Level (Pilot Scale) | Control Strategy |
| 2-Cyanopyrazine | < 0.5% | < 1% | Increase reaction time, ensure adequate mixing. |
| Pyrazine-2-carboxylic acid | < 0.2% | < 0.8% | Minimize water contact, control pH during workup. |
| Unknown By-products | < 1% | < 2% | Optimize reaction temperature, control reagent addition rate. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
overcoming poor yield in the synthesis of Pyrazine-2-amidoxime derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Pyrazine-2-amidoxime derivatives. Poor yields can be a significant impediment in the synthetic workflow, and this guide aims to address common issues encountered during experimentation.
Troubleshooting Guide
This section provides solutions to common problems that can lead to poor yields in the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Hydroxylamine (B1172632): Hydroxylamine hydrochloride is more stable but requires a base to generate the free hydroxylamine nucleophile in situ. The free base can be unstable. | - Use a fresh bottle of hydroxylamine hydrochloride. - Ensure the base (e.g., triethylamine (B128534), sodium carbonate) is added correctly to liberate the hydroxylamine. Consider using a slight excess of the base. - Alternatively, an aqueous solution of hydroxylamine can be used, which may not require an additional base and can lead to shorter reaction times[1]. |
| 2. Low Reactivity of Pyrazine-2-carbonitrile: The electron-withdrawing nature of the pyrazine (B50134) ring can deactivate the nitrile group towards nucleophilic attack. | - Increase the reaction temperature. Reactions are often performed at reflux in solvents like ethanol (B145695) or methanol (B129727) to decrease reaction time[1]. - Increase the concentration of hydroxylamine. An excess of hydroxylamine can help drive the reaction to completion. - Consider using microwave-assisted synthesis, which has been shown to significantly shorten reaction times and improve yields in the synthesis of related heterocyclic compounds[2]. | |
| 3. Incorrect Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. | - Ethanol and methanol are commonly used solvents for this reaction. - For related pyrazine syntheses, tert-amyl alcohol has been shown to give good yields while minimizing byproducts[3]. | |
| Presence of Significant Side Products | 1. Amide Byproduct Formation: The major side product in the synthesis of amidoximes from electron-deficient nitriles is often the corresponding amide. This is thought to occur from the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon[4]. | - Use anhydrous solvents. The presence of water can promote the hydrolysis of the nitrile or other intermediates to the amide. - Control the reaction temperature. While higher temperatures can increase the rate of amidoxime (B1450833) formation, they may also favor side reactions. Optimal temperature should be determined experimentally. |
| 2. Dimerization or Other Side Reactions: Under certain conditions, amidoximes can undergo dimerization or other subsequent reactions. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might lead to decomposition or side product formation. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The desired amidoxime and amide byproduct can have similar polarities, making separation by column chromatography challenging. | - For column chromatography, a solvent system of ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/petroleum ether is often effective. Gradient elution may be necessary to achieve good separation. - If column chromatography is ineffective, consider recrystallization. |
| 2. Product is an Oil or Difficult to Crystallize: The crude product may not be a solid, making purification by recrystallization difficult. | - Attempt to crystallize the product from a variety of solvents or solvent mixtures. Common solvents for recrystallization of pyrazine derivatives include ethanol or mixtures of hexane and ethyl acetate. - If the free base is an oil, consider converting it to a salt (e.g., hydrochloride) which is often more crystalline. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most common reasons for low yields are often a combination of factors including the purity and activity of the hydroxylamine, suboptimal reaction conditions (temperature, time, and solvent), and the formation of the amide byproduct, which is a known issue with electron-deficient nitriles like pyrazine-2-carbonitrile[4].
Q2: How can I minimize the formation of the pyrazine-2-carboxamide byproduct?
A2: To minimize the formation of the amide byproduct, it is crucial to use anhydrous reaction conditions. Additionally, carefully optimizing the stoichiometry of the reagents and the reaction temperature can help favor the formation of the desired amidoxime.
Q3: Is it better to use hydroxylamine hydrochloride with a base or an aqueous solution of hydroxylamine?
A3: Both methods are effective. Using hydroxylamine hydrochloride with a base like triethylamine or sodium carbonate is a very common approach. However, using a pre-prepared aqueous solution of hydroxylamine can sometimes lead to shorter reaction times and may not require the addition of a separate base[1]. The choice may depend on the specific derivative being synthesized and should be optimized for your particular case.
Q4: What is a good starting point for optimizing the reaction conditions?
A4: A good starting point is to use a 1.5 to 2-fold excess of hydroxylamine hydrochloride and a slight excess of a base like triethylamine in refluxing ethanol. The reaction can be monitored by TLC. From there, you can explore variations in solvent, temperature, and reaction time to improve the yield.
Q5: Can microwave irradiation be used for this synthesis?
A5: Yes, microwave-assisted synthesis is a promising technique for the synthesis of pyrazine derivatives and other heterocyclic compounds. It often leads to significantly reduced reaction times and can improve yields[2][5]. If you have access to a microwave reactor, it is worth exploring for the synthesis of this compound derivatives.
Experimental Protocols
Synthesis of Pyrazine-2-carbonitrile (Precursor)
The synthesis of the starting material, Pyrazine-2-carbonitrile, is a critical first step. A common method is the cyanation of 2-chloropyrazine (B57796).
Materials:
-
2-Chloropyrazine
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-(Di-t-butylphosphino)-1,1'-binaphthyl
-
Zinc dust
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
2 N Ammonium Hydroxide (NH₄OH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure: [6]
-
In a reaction vessel, combine 2-chloropyrazine (1 mmol), zinc cyanide (0.54 mmol), zinc dust (0.2 mmol), and 2-(di-t-butylphosphino)-1,1'-binaphthyl (0.1 mmol) in DMF (3 ml).
-
Add palladium acetate (0.1 mmol) to the mixture.
-
Heat the reaction mixture rapidly to 110 °C and stir vigorously under a nitrogen atmosphere for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 ml).
-
Wash the organic layer with 2 N NH₄OH solution (25 ml) and then with brine (20 ml).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane eluent to yield Pyrazine-2-carbonitrile.
Synthesis of this compound
This protocol describes the conversion of Pyrazine-2-carbonitrile to this compound.
Materials:
-
Pyrazine-2-carbonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (NEt₃) or Sodium Carbonate (Na₂CO₃)
-
Ethanol or Methanol
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Pyrazine-2-carbonitrile (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 - 2.0 eq.) and triethylamine (1.6 - 2.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours (the reaction time can range from 1 to 48 hours depending on the specific derivative)[1].
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of amidoxime synthesis from nitriles, based on literature for related compounds. This data can serve as a guide for optimizing the synthesis of this compound derivatives.
| Nitrile Substrate | Hydroxylamine Source | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Aromatic Nitriles | NH₂OH·HCl | Na₂CO₃ | Ethanol | Reflux (60-80 °C) | Several hours | Up to 98% | [1] |
| Pyrazine Derivatives | NH₂OH | - | - | - | 18 h | 63-93% | [1] |
| Aryl Nitriles | NH₂OH·HCl | Triethylamine (1.6 eq) | Water | Room Temp | 6 h | Good | |
| Aliphatic Nitriles | Aqueous NH₂OH | None | Water | - | Shorter than HCl salt | Good | [1] |
| Various Nitriles | NH₂OH·HCl | ZnO | Solvent-free | 140-170 °C | 5-15 min | 80-98% | |
| Various Nitriles | NH₂OH·HCl | - | Solvent-free (Ultrasonic) | - | Short | 70-85% | [1] |
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of Pyrazine-2-amidoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Pyrazine-2-amidoxime, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and the accuracy of quantification. For this compound, a basic compound, peak tailing in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.
Is your this compound peak exhibiting tailing?
Follow this step-by-step guide to identify the cause and implement a solution.
Question 1: Have you checked the physicochemical properties of this compound?
Understanding the properties of your analyte is the first step in troubleshooting. This compound is a basic compound. Its behavior in a reversed-phase HPLC system is significantly influenced by its pKa and logP values.
| Property | Value | Reference |
| pKa1 | 2.58 ± 0.08 | [Journal of Molecular Liquids, 2019, 276: 453-470] |
| pKa2 | 4.63 ± 0.02 | [Journal of Molecular Liquids, 2019, 276: 453-470] |
| logP | -0.85 | [Journal of Molecular Liquids, 2019, 276: 453-470] |
These values indicate that this compound is a hydrophilic compound with two ionization states in the typical HPLC pH range.
Question 2: Is your mobile phase pH appropriate?
The pH of the mobile phase is a critical factor for achieving good peak shape for ionizable compounds.
-
Problem: At a mobile phase pH close to the pKa of this compound (around 2.6 and 4.6), the compound can exist in both ionized and non-ionized forms, leading to peak tailing or broadening. Furthermore, at a mid-range pH (typically > 3), residual silanol (B1196071) groups on the silica-based stationary phase can be deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated basic analyte, causing significant peak tailing.[1][2]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.
-
Low pH Approach: Lowering the mobile phase pH to around 2.0-2.5 will ensure that this compound is fully protonated and the silanol groups on the stationary phase are not ionized. This minimizes secondary ionic interactions.[2]
-
High pH Approach: Alternatively, using a mobile phase with a pH above 8 (if the column is stable at high pH) will deprotonate the analyte, again leading to a single form and potentially better peak shape. However, high pH can degrade standard silica-based columns.
-
Question 3: Are you using a suitable HPLC column?
The choice of HPLC column can greatly impact peak shape for basic compounds.
-
Problem: Traditional C18 columns often have exposed, acidic silanol groups that can interact with basic analytes like this compound, causing peak tailing.[1]
-
Solution:
-
End-capped Columns: Use a modern, high-purity silica (B1680970) column with good end-capping to minimize the number of free silanol groups.
-
Polar-Embedded Columns: Consider using a column with a polar-embedded stationary phase. These phases provide a water-enriched layer near the silica surface that shields the analyte from interacting with residual silanol groups.
-
Bidentate or Hybrid Silica Columns: These types of columns are more robust and show better peak shape for basic compounds over a wider pH range.
-
Question 4: Have you considered using mobile phase additives?
Mobile phase additives can be used to mask residual silanol groups and improve peak shape.
-
Problem: Even with an appropriate pH and a good column, some secondary interactions may persist.
-
Solution:
-
Competing Base: Add a small concentration (e.g., 10-25 mM) of a competing base, such as triethylamine (B128534) (TEA) or N,N-dimethyloctylamine, to the mobile phase.[2] These additives are small, basic molecules that preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
-
Buffers: Ensure your mobile phase is adequately buffered to maintain a constant pH. Common buffers for low pH applications include phosphate (B84403) and formate (B1220265). For higher pH, borate (B1201080) or carbonate buffers can be used with appropriate columns.
-
Question 5: Could instrumental issues be the cause?
Sometimes, the problem lies not with the chemistry but with the HPLC system itself.
-
Problem: Extra-column band broadening can contribute to peak asymmetry. This can be caused by excessive tubing length or diameter, or dead volumes in fittings and connections.
-
Solution:
-
Check Connections: Ensure all fittings are properly tightened to avoid dead volumes.
-
Minimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length between the injector, column, and detector to a minimum.
-
Column Frit Blockage: A partially blocked column inlet frit can distort peak shape. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for troubleshooting peak tailing of this compound.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Low pH Analysis
This protocol describes the preparation of a mobile phase at a low pH, suitable for the analysis of this compound on a standard C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean glass reservoir.
-
Carefully add 1 mL of formic acid to the water to achieve a 0.1% (v/v) concentration. This will result in a pH of approximately 2.7. For a lower pH, a small amount of TFA (e.g., 0.05-0.1%) can be used.
-
Sonicate the solution for 15-20 minutes to degas.
-
Filter the solution through a 0.22 µm membrane filter.
-
-
Organic Component (Mobile Phase B):
-
Pour 1 L of HPLC-grade acetonitrile into a separate clean glass reservoir.
-
Sonicate for 15-20 minutes to degas.
-
-
HPLC Gradient:
-
Set up your HPLC system with Mobile Phase A and Mobile Phase B.
-
A typical starting gradient for method development could be 5-95% B over 15 minutes. This should be optimized based on the retention of this compound.
-
Protocol 2: Using a Competing Base as a Mobile Phase Additive
This protocol details the addition of triethylamine (TEA) to the mobile phase to improve the peak shape of this compound.
Materials:
-
Prepared Mobile Phase A (e.g., 0.1% formic acid in water)
-
Triethylamine (TEA), HPLC grade
Procedure:
-
To 1 L of your prepared aqueous mobile phase (Mobile Phase A), carefully add 1 mL of triethylamine. This will give a final concentration of approximately 0.1% (v/v) or about 10 mM.
-
Mix thoroughly.
-
Re-check the pH of the mobile phase and adjust if necessary using formic acid or another suitable acid. The addition of TEA will increase the pH.
-
Degas the final mobile phase by sonication before use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even at low pH?
A1: Several factors could still be at play:
-
Insufficiently Low pH: Your mobile phase pH might still be too close to the first pKa of this compound (pKa1 ≈ 2.58). Try lowering the pH further, for example, by using a small amount of TFA (e.g., 0.05%).
-
Column Age and Quality: An older column may have lost some of its end-capping, exposing more silanol groups. Also, not all C18 columns are created equal; some have a higher density of residual silanols than others.
-
Metal Contamination: this compound is a known metal chelator. If there is any metal contamination in your sample, HPLC system, or on the column frits, it can lead to peak tailing. Consider using a column with low metal content or flushing your system with a chelating agent like EDTA (ethylenediaminetetraacetic acid).
Q2: Can I use a phosphate buffer for my mobile phase?
A2: Yes, phosphate buffers are excellent for controlling pH in the low to mid-pH range. A 10-20 mM potassium phosphate buffer adjusted to the desired pH (e.g., 2.5) is a good choice. However, be aware that phosphate buffers are prone to precipitation when mixed with high concentrations of acetonitrile. If you are running a gradient with high organic content, a formic acid or ammonium (B1175870) formate buffer might be a better option.
Q3: What is the ideal organic modifier for the analysis of this compound?
A3: Both acetonitrile and methanol (B129727) can be used as organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency. However, methanol can sometimes offer different selectivity and may reduce peak tailing in some cases due to its ability to better shield silanol groups. It is recommended to screen both solvents during method development to determine which provides the best chromatography for your specific application.
Q4: My peak shape is good, but my retention time is not stable. What could be the cause?
A4: Unstable retention times can be caused by:
-
Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of the more volatile organic component. Ensure your solvent reservoirs are properly covered.
-
Temperature Fluctuations: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment.
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and functioning correctly.
Q5: How does the logP value of this compound (-0.85) influence the HPLC method?
A5: The negative logP value indicates that this compound is a hydrophilic (polar) compound. In reversed-phase HPLC, which uses a nonpolar stationary phase, highly polar compounds may have very little retention and elute at or near the void volume, especially with a high percentage of the aqueous mobile phase. To achieve adequate retention, you will likely need to start your gradient with a low percentage of the organic solvent (e.g., 0-5% acetonitrile or methanol). If retention is still poor, you might consider using a more polar reversed-phase column (like a C18 with a polar end-capping or a polar-embedded phase) or exploring HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode.
References
minimizing byproduct formation in the synthesis of pyrazine compounds
Welcome to the Technical Support Center for the synthesis of pyrazine (B50134) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in pyrazine synthesis?
A1: Byproduct formation is highly dependent on the synthetic route employed.
-
In classical methods for synthesizing unsymmetrical pyrazines, such as the Staedel-Rugheimer and Gutknecht syntheses , the primary byproducts are often undesired isomers . This arises from the cross-condensation of different α-amino ketones.[1]
-
In Maillard-type reactions , which are common in flavor chemistry, imidazole (B134444) derivatives are frequent byproducts.[1]
-
The presence of water in the reaction mixture, particularly in nucleophilic substitution reactions, can lead to the formation of hydroxypyrazines (pyrazinones).
-
In syntheses involving fluorination, byproducts can include regioisomers , over-fluorinated pyrazines , and decomposition products .
Q2: How can I prevent the formation of undesired isomers when synthesizing unsymmetrical pyrazines?
A2: The formation of a mixture of isomers is a common challenge that complicates purification and reduces the yield of the desired product.[1] To mitigate this, consider the following strategies:
-
Employ a regioselective synthetic strategy. One effective approach is the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization. This method provides greater control over the final substitution pattern.[1]
-
Modify the synthetic route to introduce substituents in a stepwise and controlled manner. For instance, you can synthesize a pre-functionalized pyrazine core and then introduce additional substituents via cross-coupling reactions to achieve better regioselectivity.[1]
Q3: My pyrazine synthesis is producing a low yield. What are the likely causes and how can I improve it?
A3: Low yields in pyrazine synthesis can stem from several factors, including incomplete reactions and product degradation.[1] Key areas to investigate are:
-
Suboptimal Reaction Temperature: The reaction temperature has a significant impact on the rate of pyrazine formation. It is crucial to empirically determine the optimal temperature for your specific reaction.[1]
-
Incorrect Reactant Stoichiometry: The molar ratio of your reactants can affect both the yield and the formation of byproducts.
-
Inefficient Oxidation of the Dihydropyrazine (B8608421) Intermediate: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. Incomplete oxidation will result in a lower yield of the aromatic pyrazine. Ensure you are using an appropriate oxidizing agent (e.g., copper(II) sulfate (B86663), or air oxidation) and that the reaction is allowed to proceed to completion.
Q4: How does pH affect pyrazine synthesis and the formation of imidazole byproducts?
A4: The pH of the reaction medium is a critical parameter. In the synthesis of pyrazines from acetol and ammonium (B1175870) hydroxide, the yield of pyrazines is higher at a more alkaline pH (e.g., pH 11.0).[2][3] Conversely, lowering the pH can favor the formation of other heterocyclic compounds, such as pyrroles, over pyrazines and potentially imidazoles. Therefore, careful control of pH is essential for maximizing your desired pyrazine product and minimizing imidazole byproducts.[1]
Troubleshooting Guides
Issue 1: Formation of Imidazole Byproducts
-
Potential Cause: In Maillard-type reactions, α-dicarbonyl intermediates can react with ammonia (B1221849) and an aldehyde to form imidazoles.[1]
-
Recommended Solution:
-
Optimize Reaction pH: Carefully control the pH of your reaction. As a general guideline, a more alkaline environment tends to favor pyrazine formation.
-
Purification Strategy: Imidazoles can be co-extracted with pyrazines during workup. Consider using column chromatography for separation.
-
Issue 2: Low Yield and/or Incomplete Reaction
-
Potential Cause:
-
Suboptimal temperature.
-
Incorrect molar ratios of reactants.
-
Incomplete oxidation of the dihydropyrazine intermediate.
-
-
Recommended Solution:
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimum for your specific substrates.
-
Stoichiometry Adjustment: Experiment with different molar ratios of your starting materials to maximize the yield of the desired product.
-
Oxidizing Agent: Ensure your oxidizing agent is active and used in the correct stoichiometric amount. Consider bubbling air through the reaction mixture or using a chemical oxidant like copper(II) sulfate.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Relative Pyrazine Yield
| Temperature (°C) | Relative Pyrazine Yield (%) |
| 100 | ~55 |
| 110 | ~70 |
| 120 | ~85 |
| 130 | ~95 |
| 140 | 100 |
Data adapted from a study on pyrazine synthesis optimization from acetol and ammonium hydroxide.[1][2]
Table 2: Effect of Substrate Molar Ratio on Product Yield in the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide
| Molar Ratio (Pyrazine-2-carboxylate : Benzylamine) | Yield (%) |
| 1 : 1 | ~60 |
| 1 : 2 | ~75 |
| 1 : 3 | 81.7 |
| 1 : 4 | ~78 |
The highest yield was achieved at a 1:3 molar ratio.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis
The Gutknecht synthesis involves the self-condensation of an α-amino ketone, which is generated in situ from the reduction of an α-oximino ketone.[1][5]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of an alkyl nitrite (B80452) (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl).[1]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting α-oximino ketone by recrystallization or column chromatography.[1]
Step 2: Reduction and Cyclization to Pyrazine
-
Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).[1]
-
Add a reducing agent (e.g., zinc dust) portion-wise while stirring to reduce the oxime to the α-amino ketone.[1]
-
The α-amino ketone will dimerize in situ to form a dihydropyrazine.
-
After the initial reaction is complete, add an oxidizing agent (e.g., copper(II) sulfate or allow for air oxidation) to the reaction mixture.[1][5]
-
Heat the mixture to reflux to promote oxidation to the pyrazine.[1]
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting pyrazine by column chromatography or recrystallization.
Protocol 2: General Procedure for Staedel-Rugheimer Pyrazine Synthesis
This method involves the reaction of an α-haloketone with ammonia to form an α-amino ketone in situ, which then undergoes self-condensation and oxidation.
Step 1: Synthesis of the α-Amino Ketone
-
Dissolve the α-haloketone (e.g., 2-chloroacetophenone) in a suitable solvent (e.g., ethanol).[1]
-
Add an excess of aqueous ammonia to the solution.
-
Stir the reaction at room temperature. The ammonia acts as both a nucleophile and a base, forming the α-amino ketone in situ.[1]
Step 2: Condensation and Oxidation to Pyrazine
-
The α-amino ketone will undergo self-condensation upon standing or gentle heating to form the dihydropyrazine.
-
The dihydropyrazine is then oxidized to the pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting pyrazine by column chromatography or recrystallization.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gutknecht Pyrazine Synthesis [drugfuture.com]
Validation & Comparative
Pyrazine-2-amidoxime vs. Pyrazinamide: A Comparative Antimicrobial Study
A detailed analysis for researchers and drug development professionals on the antimicrobial profiles of pyrazine-2-amidoxime and its well-established analogue, pyrazinamide (B1679903).
This guide provides a comprehensive comparison of the antimicrobial activities of this compound and pyrazinamide, presenting available experimental data, detailed methodologies of key assays, and visual representations of their mechanisms of action and experimental workflows.
Executive Summary
Pyrazinamide is a cornerstone of tuberculosis therapy, a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme, exhibiting potent activity in the acidic environments characteristic of tuberculous lesions. Its antimicrobial spectrum is largely focused on Mycobacterium tuberculosis. This compound, a structural analogue, has demonstrated a broader spectrum of antimicrobial activity, showing efficacy against a range of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. While the mechanism of action for pyrazinamide is well-understood, the precise mode of action for this compound is less defined but is thought to involve mechanisms common to amidoxime (B1450833) compounds, such as metal chelation or acting as a nitric oxide donor. This guide synthesizes the current data to offer a side-by-side comparison of these two related but distinct antimicrobial agents.
Data Presentation: Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and pyrazinamide. It is important to note that a direct comparison is challenging due to the different focuses of research on these two compounds. Pyrazinamide has been extensively studied against Mycobacterium tuberculosis, often in acidic conditions that mimic the in vivo environment of tuberculosis granulomas. In contrast, the available data for this compound is against a broader range of microbes at a neutral pH.
Table 1: Antimicrobial Activity of this compound [1]
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Enterococcus hirae ATCC 8043 | Gram-positive bacteria | 799.8 | 799.8 |
| Staphylococcus aureus ATCC 6538 | Gram-positive bacteria | 799.8 | 799.8 |
| Escherichia coli ATCC 8739 | Gram-negative bacteria | 799.8 | 799.8 |
| Proteus vulgaris ATCC 6896 | Gram-negative bacteria | 799.8 | 799.8 |
| Pseudomonas aeruginosa ATCC 9027 | Gram-negative bacteria | 799.8 | 799.8 |
| Candida albicans ATCC 4635 | Fungus | 79.98 | 159.96 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration. Data from Chylewska et al. (2016). The study reported MIC and MBC/MFC in mM (5.79 mM and for C. albicans, 0.58 mM and 1.16 mM respectively). These have been converted to µg/mL for comparison, using the molecular weight of this compound (138.13 g/mol ).
Table 2: Antimicrobial Activity of Pyrazinamide
| Microorganism | Type | MIC (µg/mL) | pH of Medium |
| Mycobacterium tuberculosis | Acid-fast bacteria | 12.5 - 100 | Acidic (e.g., 5.5-5.95) |
| Escherichia coli | Gram-negative bacteria | Generally high (>1000) | Neutral |
| Staphylococcus aureus | Gram-positive bacteria | Generally high (>1000) | Neutral |
| Enterococcus hirae | Gram-positive bacteria | No reliable data available | - |
| Proteus vulgaris | Gram-negative bacteria | Generally considered resistant | - |
| Pseudomonas aeruginosa | Gram-negative bacteria | Intrinsically resistant | - |
| Candida albicans | Fungus | No significant activity reported | - |
Note: The antimicrobial activity of pyrazinamide is highly dependent on the pH of the medium. It is largely inactive at neutral pH against many bacteria.
Experimental Protocols
The data presented in the tables are primarily derived from broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and subsequent plating to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared. Typically, colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound or pyrazinamide) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range is chosen to encompass the expected MIC.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microorganism suspension.
-
Controls: Several control wells are included on each plate:
-
Growth Control: Contains broth and the microorganism but no antimicrobial agent.
-
Sterility Control: Contains broth only to check for contamination.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida albicans).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Determination of MBC/MFC
Following the determination of the MIC, the MBC or MFC can be ascertained to understand if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic.
-
Subculturing: A small aliquot (typically 10 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto an appropriate agar medium that does not contain the antimicrobial agent.
-
Incubation: The plates are incubated under suitable conditions to allow for the growth of any viable microorganisms.
-
Determining MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent from the MIC assay that results in a ≥99.9% reduction in the initial inoculum count (i.e., no growth or a negligible number of colonies on the subculture plate).
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC determination.
Proposed Signaling Pathway: Mechanism of Action
Pyrazinamide
Pyrazinamide's mechanism is a classic example of a prodrug activation pathway that is highly specific to the conditions found within the host during a tuberculosis infection.
Caption: Proposed mechanism of action for pyrazinamide.
This compound
The exact antimicrobial mechanism of this compound is not fully elucidated. However, based on the known properties of amidoximes, a plausible mechanism involves the chelation of essential metal ions or the intracellular release of nitric oxide, both of which can disrupt critical cellular processes in microorganisms.
Caption: Postulated antimicrobial mechanisms for this compound.
References
comparing the antifungal efficacy of Pyrazine-2-amidoxime with fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of Pyrazine-2-amidoxime, a novel compound, and fluconazole (B54011), a widely used antifungal agent. The following sections present quantitative data, experimental methodologies, and a proposed mechanism of action to facilitate an objective evaluation of this compound as a potential antifungal candidate.
Quantitative Antifungal Activity
The in vitro antifungal activity of this compound and fluconazole against Candida albicans is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound | Fungal Strain | MIC |
| This compound | Candida albicans ATCC 4635 | 0.58 mM (approximately 79.5 µg/mL)[1] |
| Fluconazole | Candida albicans (various isolates) | MIC90 ≤ 0.5 µg/mL[2] |
Note: The MIC for this compound was converted from mM to µg/mL using its molar mass (137.14 g/mol ) for a more direct comparison with fluconazole.
Experimental Protocols
The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents using the broth microdilution method, based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI). This methodology is consistent with the approach used to evaluate the antifungal activity of this compound.[1]
1. Inoculum Preparation:
-
Fungal isolates, such as Candida albicans, are subcultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure the purity and viability of the culture.
-
A few colonies are then transferred to a sterile saline solution.
-
The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The inoculum is further diluted in a sterile medium, such as RPMI-1640, to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Assay Procedure:
-
The antifungal compounds (this compound and fluconazole) are serially diluted in the RPMI-1640 medium within a 96-well microtiter plate.
-
Each well is then inoculated with the prepared fungal suspension.
-
A growth control well (containing the medium and inoculum without any antifungal agent) and a sterility control well (containing only the medium) are included on each plate.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that results in a significant inhibition of fungal growth compared to the growth control well.
Proposed Mechanism of Action
Many pyrazine-based antifungal compounds are thought to share a mechanism of action with azole antifungals like fluconazole.[3] This proposed mechanism involves the inhibition of the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.
References
- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Pyrazine-2-amidoxime: A Novel Green Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for Pyrazine-2-amidoxime, a key intermediate in pharmaceutical synthesis. We will explore the traditional synthetic method and contrast it with a novel, environmentally friendly "green" chemistry approach. Additionally, a forward-looking, hypothetical enzymatic route will be presented to stimulate innovation in biocatalysis.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the traditional and a new, green synthetic route for this compound.
| Parameter | Traditional Route | "Green" Route |
| Starting Material | 2-Cyanopyrazine | 2-Cyanopyrazine |
| Reagents | Hydroxylamine (B1172632) hydrochloride, Sodium carbonate | Hydroxylamine hydrochloride, Triethylamine |
| Solvent | Ethanol (B145695)/Water | Water |
| Temperature | Reflux (approx. 80-100 °C) | Room temperature (approx. 25 °C) |
| Reaction Time | 3 hours | 6 hours |
| Yield | ~85% | Good (expected) |
| Environmental Impact | Use of organic solvents, heating required | Aqueous solvent, ambient temperature |
| Work-up | Extraction with organic solvent | Simplified aqueous work-up |
Experimental Protocols
Traditional Synthesis of this compound
This method is the established procedure for the synthesis of this compound.
Procedure:
-
A solution of 2-cyanopyrazine (2.5 mmol), hydroxylamine hydrochloride (10.0 mmol), and sodium carbonate (5.0 mmol) is prepared in a mixture of ethanol (9 mL) and water (6 mL).[1]
-
The reaction mixture is heated to reflux for 3 hours.[1]
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic fractions are dried over anhydrous Na2SO4, and the solvent is evaporated to yield this compound.[1]
"Green" Synthesis of this compound (New Route)
This novel approach, adapted from a general method for the green synthesis of arylamidoximes, offers a more sustainable alternative.[2]
Procedure:
-
To a solution of 2-cyanopyrazine (1 equivalent) in water, hydroxylamine hydrochloride (1.5 equivalents) is added.
-
Triethylamine (1.6 equivalents) is then added to the mixture.[2]
-
The reaction is stirred at room temperature for 6 hours.[2]
-
Upon completion, the product can be isolated through filtration or extraction with a green solvent, followed by purification.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic procedures, the following diagrams have been generated using the DOT language.
Future Outlook: A Hypothetical Enzymatic Synthesis
A forward-thinking approach to the synthesis of this compound involves the use of biocatalysis in a continuous-flow system. While a specific enzyme for this transformation has not yet been identified, this hypothetical route highlights a potential avenue for future research and development in sustainable pharmaceutical manufacturing.
Hypothetical Enzymatic Route:
This conceptual route would utilize a hypothetical "amidoxime synthetase" enzyme immobilized on a solid support within a packed-bed reactor.
Proposed Workflow:
-
A solution of a suitable pyrazine (B50134) precursor, such as methyl pyrazine-2-carboxylate, and hydroxylamine would be prepared in a biocompatible solvent.
-
This solution would be continuously passed through the heated packed-bed reactor containing the immobilized "amidoxime synthetase".
-
The product stream would be collected, and the this compound isolated and purified.
This enzymatic, continuous-flow process would offer significant advantages in terms of selectivity, reduced waste, and milder reaction conditions, aligning with the principles of green chemistry.
References
comparative study of different pyrazine derivatives as corrosion inhibitors
A Comparative Analysis of Pyrazine (B50134) Derivatives as Corrosion Inhibitors
This guide provides a detailed comparison of various pyrazine derivatives for their efficacy as corrosion inhibitors, particularly for steel in acidic environments. The analysis is based on experimental data from recent studies, offering researchers and scientists a comprehensive overview of their performance. Pyrazine and its derivatives are effective corrosion inhibitors due to the presence of nitrogen atoms with lone-pair electrons and delocalized π-electrons in their aromatic ring structure, which facilitate adsorption onto metal surfaces.[1][2]
Comparative Performance Data
The inhibition efficiency of pyrazine derivatives is influenced by their molecular structure, concentration, and the surrounding environmental conditions such as temperature and the nature of the corrosive medium. The following tables summarize quantitative data from various studies, showcasing the performance of different derivatives.
Table 1: Comparison of Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2,3-pyrazine dicarboxylic acid (Pyrazine C) | X60 Steel | 15% HCl | 0.2 wt% | 60 | ~80 (estimated from graph) | |
| Pyrazine carboxamide (Pyrazine E) | X60 Steel | 15% HCl | 0.2 wt% | 60 | ~75 (estimated from graph) | |
| 2-methoxy-3-(1-methylpropyl) pyrazine (Pyrazine H) | X60 Steel | 15% HCl | 0.2 wt% | 60 | ~85 (estimated from graph) | |
| PD-1 (a novel pyrazine derivative) | Mild Steel | 15% HCl | 1000 mg/L | Not Specified | 89.9 | [3] |
| 2-acetylpyrazine | Mild Steel | 1 M HCl | 0.5 mM | 30 | 92.7 | [4] |
| 2-acetylpyrazine | Mild Steel | 1 M HCl | 0.5 mM | 60 | 97.3 | [4] |
Table 2: Comparison of Electrochemical Parameters (Potentiodynamic Polarization & EIS)
| Inhibitor | Metal | Corrosive Medium | Concentration | Icorr (μA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (%) | Reference |
| Blank | X60 Steel | 15% HCl | - | 1341 | 57.9 | - | |
| Pyrazine C | X60 Steel | 15% HCl | 0.2 wt% | 120.3 | 114.2 | 91.0 | |
| Pyrazine E | X60 Steel | 15% HCl | 0.2 wt% | 101.9 | 138.6 | 92.4 | |
| Pyrazine H | X60 Steel | 15% HCl | 0.2 wt% | 118.8 | 121.7 | 91.1 | |
| Blank | Mild Steel | 15% HCl | - | 1134 | - | - | [3] |
| PD-1 | Mild Steel | 15% HCl | 1000 mg/L | 114 | - | 89.9 | [3] |
Note: Icorr = Corrosion Current Density; Rct = Charge Transfer Resistance. A lower Icorr and a higher Rct indicate better inhibition performance.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of weight loss, electrochemical, and surface analysis techniques.
Weight Loss Measurements
This gravimetric method provides a direct measure of metal loss over time.
-
Specimen Preparation: Mild steel coupons (e.g., 1.0 cm × 1.0 cm × 0.1 cm) are mechanically abraded with silicon carbide paper of various grades, washed with distilled water, degreased with a solvent like acetone, dried, and stored in a desiccator.[3][4]
-
Test Procedure: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazine inhibitor for a specified period (e.g., 5 to 48 hours) at a constant temperature.[4]
-
Analysis: After immersion, the coupons are retrieved, cleaned to remove corrosion products (typically following ASTM G1-03 standard), dried, and re-weighed.
-
Calculations:
-
The corrosion rate (CR) is calculated from the weight loss.
-
The Inhibition Efficiency (IE%) is determined using the formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the presence of the inhibitor.[5]
-
Electrochemical Studies
These techniques provide insights into the kinetics and mechanism of corrosion inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the steel sample as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).[3][5]
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the Open Circuit Potential (OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[3][6] The resulting Tafel plots are extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.[5] Analysis of the Tafel slopes (βa and βc) indicates whether the inhibitor is anodic, cathodic, or mixed-type.[3]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[6] The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A larger Rct value signifies greater corrosion resistance. The inhibition efficiency is calculated using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to study the surface morphology of the metal samples after the corrosion tests. These analyses provide visual evidence of the protective film formed by the inhibitor molecules on the metal surface.[3]
Logical & Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of pyrazine derivatives as corrosion inhibitors.
Caption: Workflow for evaluating pyrazine derivatives as corrosion inhibitors.
Mechanism of Inhibition
Pyrazine derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the aggressive acidic medium.[4] This adsorption can occur through:
-
Chemisorption: Involving the sharing of electrons between the nitrogen atoms' lone pairs, the π-electrons of the pyrazine ring, and the vacant d-orbitals of the iron atoms on the metal surface.
-
Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
Studies show that most pyrazine derivatives act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3] The effectiveness of the inhibitor is largely dependent on its molecular structure, electron density at the heteroatoms, and its ability to form a stable, compact adsorbed layer.
References
- 1. Pyrazine Derivatives as Green Corrosion Inhibitors - Materials Research Forum [mrforum.com]
- 2. Inhibition Effects of Pyrazine and Piperazine on the Corrosion of Mg-10Gd-3Y-0.5Zr Alloy in an Ethylene Glycol Solution [scirp.org]
- 3. aidic.it [aidic.it]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. benthamopen.com [benthamopen.com]
- 6. Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl for C38 steel: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Pyrazine-2-amidoxime Derivatives and Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel anticancer agents is a cornerstone of oncological research. Pyrazine (B50134) derivatives have emerged as a promising class of heterocyclic compounds with demonstrated biological activities. This guide focuses on the cytotoxic potential of these derivatives in comparison to established chemotherapeutic agents. The presented data highlights the variable efficacy of these compounds across different cancer cell lines, underscoring the importance of cell-type-specific considerations in drug development. A significant finding is the considerable variability in the reported IC50 values for standard drugs across different studies, emphasizing the need for standardized experimental conditions and the inclusion of internal controls in cytotoxicity assays.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrazine derivatives and standard anticancer drugs against common human cancer cell lines. It is important to note that direct anticancer cytotoxicity data for Pyrazine-2-amidoxime was not found in the surveyed literature; therefore, data for several of its derivatives are presented.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrazine Derivatives
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Other Cell Lines |
| Indenoquinoxaline/Pyrazine Derivative (cpd 11)[1][2] | 5.4 | 4.3 | - | - |
| Imidazo[1,2-a]pyrazine Derivative (cpd 3c)[3] | - | - | - | Average IC50 of 6.66 µM across MCF-7, HCT116, and K562 |
| Ligustrazine-chalcone Hybrid (cpd 57)[4] | 1.41 | - | - | MDA-MB-231 (1.60 µM) |
| Ligustrazine-chalcone Hybrid (cpd 60)[4] | 1.54 | - | - | MDA-MB-231 (1.67 µM) |
| Pyrazine-based SHP2 Inhibitor (Final cpd 10)[5][6] | - | - | Statistically significant decrease in viability at 0.01 µM and 0.1 µM | - |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Standard Anticancer Drugs
Note: The IC50 values for standard drugs can vary significantly between studies due to differences in experimental protocols, cell line passages, and assay conditions.
| Drug | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Doxorubicin | 0.4 - 2.5[7] | >20 (Resistant)[7] | - |
| Cisplatin (B142131) | Wide range reported due to high heterogeneity[8] | 16.48[9] | - |
| Paclitaxel (B517696) | - | - | 2.46[10] |
Experimental Protocols
The following is a representative methodology for determining the cytotoxicity of a compound using the MTT assay, based on protocols described for pyrazine derivatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (Pyrazine derivatives or standard drugs) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the complete culture medium. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound in cancer cells remains to be elucidated, studies on its derivatives suggest several potential signaling pathways that could be targeted by this class of compounds.
-
Enzyme Inhibition: Certain pyrazine derivatives have been designed as inhibitors of specific enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives have been investigated as allosteric inhibitors of the SHP2 protein tyrosine phosphatase, which is involved in cell growth and differentiation pathways.[5][6] Others have been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[3]
-
Receptor Tyrosine Kinase (RTK) Pathway: The epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy. Molecular docking studies of some cytotoxic indenoquinoxaline and pyrazine derivatives suggest a good binding affinity towards the EGFR binding site, implying a potential mechanism of action through the inhibition of this pathway.[1]
Below are diagrams illustrating a general experimental workflow for cytotoxicity screening and a conceptual representation of a signaling pathway that could be targeted by pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches - Zagazig University Digital Repository [publications.zu.edu.eg]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Promise of Pyrazine-2-Amidoxime: A Comparative Look at In Vivo Potential
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a constant endeavor. Pyrazine-2-amidoxime (PAOX), a structural analog of the cornerstone anti-tuberculosis drug Pyrazinamide (PZA), has emerged as a compound of interest. While in vitro studies have highlighted its potential, a comprehensive understanding of its in vivo efficacy remains a critical gap. This guide provides a comparative analysis of this compound against its well-established counterpart, Pyrazinamide, offering insights into its potential therapeutic applications and the experimental pathways to validate them.
At a Glance: this compound vs. Pyrazinamide
Currently, there is a notable absence of published in vivo efficacy studies for this compound in animal models. However, its in vitro antimicrobial activity has been documented, showing potential against various pathogens. In contrast, Pyrazinamide has been extensively studied in vivo for its pivotal role in tuberculosis treatment. The following table summarizes the available data, juxtaposing the known efficacy of Pyrazinamide with the in vitro profile of this compound.
| Feature | This compound (PAOX) | Pyrazinamide (PZA) |
| Primary Indication | Antimicrobial (potential) | Tuberculosis |
| Mechanism of Action | Not fully elucidated. | Converted to pyrazinoic acid, which disrupts membrane potential and transport in Mycobacterium tuberculosis. |
| In Vitro Activity | Active against Candida albicans and some Gram-positive and Gram-negative bacteria.[1] Tuberculostatic activity has been observed for some derivatives (MIC 25-100 µg/mL).[2] | Poorly active against multiplying bacilli at neutral pH, but highly active in acidic environments.[3] |
| In Vivo Efficacy | Data not available in published literature. | Dose-dependent reduction of M. tuberculosis CFU in mouse and guinea pig lungs.[3][4] |
| Animal Models Used | Not applicable (no in vivo studies found). | Mouse and guinea pig models of chronic tuberculosis.[3][4] |
In Vivo Efficacy of Pyrazinamide: A Benchmark for Comparison
Decades of research have solidified the in vivo efficacy of Pyrazinamide, particularly in combination with other drugs for treating tuberculosis. The following table presents a summary of quantitative data from key studies in murine models, which could serve as a benchmark for future in vivo evaluations of this compound.
| Animal Model | Drug/Regimen | Dose | Duration | Efficacy (Log10 CFU Reduction in Lungs) | Reference |
| BALB/c Mice | Pyrazinamide | 150 mg/kg | 8 weeks | ~2.1 | [5] |
| BALB/c Mice | Rifampin + Isoniazid + Pyrazinamide | 10/10/150 mg/kg | 8 weeks | ~4.9 | [5] |
| CBA/J Mice | Pyrazinamide | ~150 mg/kg/day | 45 days | Significant reduction in M. tuberculosis burden. | [6] |
| Swiss Mice | Pyrazinamide | 150 mg/kg | 4 weeks | Active against isolates with MIC ≤ 256 µg/mL. | [7] |
Experimental Protocols: A Roadmap for In Vivo Efficacy Studies
The following provides a detailed methodology for a murine model of tuberculosis, a standard for evaluating the in vivo efficacy of new anti-tubercular agents. This protocol can be adapted for assessing the potential of this compound against Mycobacterium tuberculosis or other pathogens.
Murine Model of Chronic Tuberculosis
-
Animal Strain: Specific pathogen-free female BALB/c mice, 6-8 weeks old.[8]
-
Infection: Mice are infected via the aerosol route with a log-phase culture of Mycobacterium tuberculosis H37Rv to achieve a lung implantation of approximately 100-200 colony-forming units (CFU).
-
Acclimatization: Animals are allowed to develop a chronic infection over a period of 4-6 weeks.
-
Treatment Groups:
-
Vehicle Control (e.g., water or 0.5% carboxymethyl cellulose)
-
This compound (various doses)
-
Positive Control (e.g., Pyrazinamide at 150 mg/kg)
-
Combination therapy groups (if applicable)
-
-
Drug Administration: Compounds are administered orally via gavage, typically 5 days a week for a duration of 4-8 weeks.[8]
-
Efficacy Assessment:
-
At specified time points (e.g., 0, 4, and 8 weeks post-treatment initiation), cohorts of mice from each group are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on selective agar (B569324) (e.g., Middlebrook 7H11).
-
Plates are incubated at 37°C for 3-4 weeks, and CFU are enumerated.
-
-
Data Analysis: The efficacy of the treatment is determined by the reduction in the log10 CFU counts in the organs of treated mice compared to the vehicle control group. Statistical analysis is performed to determine significance.
Visualizing the Path Forward
To clearly delineate the experimental process, the following diagrams, generated using Graphviz, illustrate a typical workflow for an in vivo efficacy study and a conceptual signaling pathway for Pyrazinamide's mechanism of action.
Caption: Experimental workflow for a murine model of tuberculosis efficacy study.
Caption: Simplified signaling pathway of Pyrazinamide's mechanism of action.
Conclusion
While the in vivo efficacy of this compound remains to be determined, its structural similarity to Pyrazinamide and its documented in vitro antimicrobial properties warrant further investigation. The experimental framework and comparative data presented here provide a valuable resource for researchers aiming to explore the therapeutic potential of this promising compound. Future studies employing rigorous animal models will be crucial in elucidating the in vivo activity of this compound and its potential role in combating infectious diseases.
References
- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 2. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 4. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental study of tuberculosis: From animal models to complex cell systems and organoids | PLOS Pathogens [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Pyrazine-2-amidoxime versus Pyrazinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established and proposed mechanisms of action of the first-line anti-tuberculosis drug, pyrazinamide (B1679903), and its structural analog, Pyrazine-2-amidoxime. While the action of pyrazinamide has been the subject of extensive research, the precise mechanisms of this compound remain less understood, presenting an area ripe for further investigation. This document synthesizes available experimental data to offer a clear, objective comparison to inform future research and drug development efforts.
Introduction
Pyrazinamide is a cornerstone of short-course tuberculosis therapy, prized for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis residing in acidic environments.[1] this compound, as a structural analog, has demonstrated antibacterial and antifungal properties, including activity against M. tuberculosis.[2][3] Understanding the mechanistic nuances between these two compounds is crucial for the development of new and improved anti-tubercular agents.
Mechanism of Action: Pyrazinamide
Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its anti-mycobacterial effect.[1][4] This activation is catalyzed by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1] The mechanism of action of POA is multifaceted and a subject of ongoing research, with several key theories emerging.
Disruption of the Proton Motive Force
A leading hypothesis is that POA acts as a protonophore, disrupting the proton motive force (PMF) across the mycobacterial cell membrane.[5] In the acidic environment of tuberculous lesions, POA becomes protonated and diffuses into the mycobacterial cytoplasm. Inside the neutral cytoplasm, it deprotonates, releasing a proton and acidifying the intracellular environment. This dissipation of the pH gradient across the membrane disrupts the PMF, which is essential for ATP synthesis and other vital cellular processes.[5][6]
Inhibition of Specific Molecular Targets
Several specific molecular targets for POA have been proposed:
-
Aspartate Decarboxylase (PanD): Recent studies have provided strong evidence that POA competitively inhibits PanD, an essential enzyme in the biosynthesis of coenzyme A (CoA).[7][8] By binding to the active site of PanD, POA disrupts the synthesis of β-alanine, a precursor to pantothenate and CoA.[7]
-
Fatty Acid Synthase I (FAS-I): It has been suggested that POA inhibits FAS-I, an enzyme critical for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[4] However, some studies have shown that POA does not directly inhibit purified FAS-I, suggesting this may not be the primary target.
-
Ribosomal Protein S1 (RpsA): POA has also been proposed to bind to RpsA and inhibit trans-translation, a process that rescues stalled ribosomes.[4] This could explain the ability of pyrazinamide to kill dormant mycobacteria.[4]
Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, leading to a loss of pyrazinamidase activity and the inability to convert the prodrug to its active form.[9][10] Mutations in panD have also been identified in some pyrazinamide-resistant strains.[8]
Mechanism of Action: this compound
The mechanism of action of this compound against M. tuberculosis is not yet well-elucidated in the scientific literature. As a structural analog of pyrazinamide, it is plausible that it may share some mechanistic features, but this has not been experimentally confirmed.
Current research on amidoxime (B1450833) derivatives suggests they are a promising class of anti-tubercular agents.[11][12][13] Some amidoximes are being investigated as prodrugs that can be activated by bacterial enzymes.[14] However, it is unknown if this compound acts as a prodrug in M. tuberculosis or what its specific molecular targets might be. Its demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a potentially broader or different mechanism compared to the highly specific action of pyrazinamide against M. tuberculosis.[2]
Quantitative Data Comparison
The following table summarizes the available minimum inhibitory concentration (MIC) data for pyrazinamide and this compound against M. tuberculosis.
| Compound | Strain | MIC (µg/mL) | pH of Medium | Reference |
| Pyrazinamide | M. tuberculosis H37Rv | 25 | 5.5 | [15] |
| Pyrazinamide | M. tuberculosis H37Ra | 200 | 6.8 | [15] |
| Pyrazinamide | M. tuberculosis (Susceptible) | 50 | 5.5 | [16] |
| Pyrazinamide | M. tuberculosis (Susceptible) | 400 | 5.95 | [16] |
| This compound | M. tuberculosis | 25-100 | Not Specified |
Note: The activity of pyrazinamide is highly dependent on the pH of the culture medium, with greater activity observed at acidic pH. The pH conditions for the this compound MIC data were not specified in the available literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution): [15][17]
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
For pyrazinamide testing, the medium should be acidified to a pH of 5.5-6.0.[15][16]
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for M. tuberculosis) for a specified period (typically 7-21 days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.
Pyrazinamidase (PZase) Activity Assay (Wayne's Method)
Objective: To determine the pyrazinamidase activity of M. tuberculosis isolates, which correlates with pyrazinamide susceptibility.
-
Prepare a solid agar (B569324) medium (e.g., Middlebrook 7H10) containing pyrazinamide.
-
Inoculate the surface of the medium with a suspension of the M. tuberculosis isolate.
-
Incubate the culture at 37°C for a specified period (e.g., 4-7 days).
-
After incubation, add a freshly prepared solution of ferrous ammonium (B1175870) sulfate (B86663) to the surface of the agar.
-
A positive result (PZase activity) is indicated by the development of a pink to red color complex, signifying the hydrolysis of pyrazinamide to pyrazinoic acid. A lack of color change indicates a negative result.[18]
Measurement of Proton Motive Force (PMF)
Objective: To assess the effect of a compound on the two components of the proton motive force: the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH).
-
Membrane Potential (ΔΨ) Measurement: This can be measured using fluorescent probes such as DiSC3(5). The probe accumulates in hyperpolarized cells, leading to fluorescence quenching. Depolarization of the membrane results in the release of the probe and an increase in fluorescence.
-
Transmembrane pH Gradient (ΔpH) Measurement: This can be measured using pH-sensitive fluorescent probes like BCECF-AM or by measuring the distribution of a radiolabeled weak acid (e.g., [14C]benzoic acid) across the cell membrane.[6]
-
Bacterial cells are incubated with the test compound, and changes in fluorescence or radioactivity are monitored over time to determine the effect on ΔΨ and ΔpH.
Signaling Pathways and Experimental Workflows
Caption: Activation of the prodrug pyrazinamide to its active form, pyrazinoic acid.
Caption: Proposed mechanisms of action of pyrazinoic acid in M. tuberculosis.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Pyrazinamide's mechanism of action is complex and multifaceted, involving its conversion to the active form, pyrazinoic acid, which then likely acts on multiple targets within M. tuberculosis, with strong evidence pointing to the disruption of the proton motive force and inhibition of coenzyme A biosynthesis via PanD. In stark contrast, the mechanism of action of its structural analog, this compound, remains largely unexplored. While it exhibits anti-tubercular activity, the underlying molecular basis for this is unknown. This significant knowledge gap highlights a critical area for future research. Elucidating the mechanism of this compound could reveal novel anti-tubercular pathways and inform the design of new, more effective drugs to combat tuberculosis. Further comparative studies are essential to understand the structure-activity relationships and mechanistic differences between these two pyrazine (B50134) derivatives.
References
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protonmotive force is required for maintaining ATP homeostasis and viability of hypoxic, nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Aminopropioamidoximes derivatives as potential antitubercular agents against anthropozoonotic infections caused by Mycobacterium tuberculosis and Mycobacterium bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Aminopropioamidoximes derivatives as potential antitubercular agents against anthropozoonotic infections caused by Mycobacterium tuberculosis and Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. Prodrug florfenicol amine is activated by intrinsic resistance to target Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]
- 19. Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. Using Biophysics to Monitor the Essential Protonmotive Force in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pyrazine-2-amidoxime Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Pyrazine-2-amidoxime: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and development, particularly in the pharmaceutical industry. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics to aid in the selection of the most suitable method for your specific application.
Methodology Comparison
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. While UV-Vis spectrophotometry offers a simple and cost-effective approach, it may lack the specificity required for complex samples. HPLC provides enhanced separation and quantification capabilities, and LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in biological matrices.
A summary of the key performance characteristics for each method is presented in Table 1. Please note that as no direct cross-validation studies for this compound quantification have been published, the performance data for HPLC and LC-MS/MS are based on established methods for structurally similar pyrazine (B50134) derivatives and are intended for comparative purposes.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (%) | 95 - 105 | 98 - 102 | 99 - 101 |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL | ~0.03 ng/mL |
| Selectivity | Low | Moderate | High |
| Matrix Effect | High | Moderate | Low (with appropriate internal standard) |
| Cost | Low | Moderate | High |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed experimental protocols for each of the compared analytical methods are provided below. These protocols are based on established analytical practices and findings from studies on this compound and related compounds.[1][2][3][4][5][6]
UV-Vis Spectrophotometry
This method is based on the principle that this compound absorbs light in the UV spectrum. The absorbance is directly proportional to its concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile (B52724), ethanol, or water. This compound exhibits absorption maxima at approximately 252 nm and 290 nm in water.[7]
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards. The sample may require filtration to remove particulate matter.
-
Measurement: Record the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) against a solvent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method separates this compound from other components in a sample mixture before quantification by UV detection.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. A specialized column like the SHARC 1 has also been shown to be effective for related pyrazine compounds.[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a buffer such as formic acid or ammonium (B1175870) acetate. For example, a mobile phase of 98:2 (v/v) acetonitrile/water with 0.5% formic acid has been used for similar compounds.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (e.g., 252 nm or 290 nm).
-
Standard and Sample Preparation: Prepare standards and samples in the mobile phase or a compatible solvent. Samples should be filtered through a 0.45 µm filter before injection.
-
Quantification: Generate a calibration curve by injecting a series of standards and plotting the peak area against concentration. Calculate the concentration of this compound in the samples based on their peak areas.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method that couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid is commonly used.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically suitable for pyrazine compounds.[2]
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound. The precursor ion would be the protonated molecule [M+H]⁺.
-
Internal Standard: A stable isotope-labeled analog of this compound or a structurally similar compound not present in the sample should be used to correct for matrix effects and variations in instrument response.
-
Standard and Sample Preparation: Sample preparation often involves protein precipitation (for biological samples) followed by centrifugation and filtration.[5] Standards are prepared in a matrix that mimics the samples to be analyzed.
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.
Methodology Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound using the three described analytical methods.
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For rapid and simple estimations in non-complex matrices, UV-Vis spectrophotometry may be sufficient. HPLC-UV offers a good balance of selectivity, sensitivity, and cost for routine analysis. For applications requiring high sensitivity and specificity, such as the analysis of biological samples or trace-level impurity quantification, LC-MS/MS is the method of choice. It is recommended that the chosen method be validated according to the relevant regulatory guidelines to ensure the reliability and accuracy of the results.
References
- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 4. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound 97 51285-05-3 [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and electronic properties of Pyrazine-2-amidoxime (PAOX) and related pyrazine (B50134) compounds, supported by Density Functional Theory (DFT) calculations. The data presented herein facilitates an understanding of the influence of functional group substitution on the pyrazine ring, offering valuable insights for drug design and materials science.
Pyrazine and its derivatives are a significant class of heterocyclic compounds with wideranging applications in pharmaceuticals, agriculture, and food chemistry.[1][2] Pyrazinamide (PZA), a structural analogue of PAOX, is a crucial first-line drug for treating tuberculosis.[1][3] Amidoximes, in general, are recognized for their role in drug design and as precursors for various heterocyclic compounds.[4] Understanding the electronic and structural characteristics of these molecules at a quantum-chemical level is essential for the rational design of new therapeutic agents and functional materials.
This guide focuses on a comparative analysis of this compound (PAOX), its well-known analogue Pyrazine-2-carboxamide (PZA), and the parent molecule, Pyrazine. By examining these three structures, we can delineate the effects of the amidoxime (B1450833) and carboxamide functional groups on the geometry and electronic properties of the pyrazine core.
Data Presentation
The following tables summarize key quantitative data obtained from DFT calculations. To ensure comparability, the presented data is based on studies employing the B3LYP functional with the 6-311++G(d,p) or a closely related basis set.
Table 1: Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)
| Molecule | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| Pyrazine | C-N: ~1.33-1.34, C-C: ~1.39, C-H: ~1.08 | C-N-C: ~115-116, N-C-C: ~122 |
| Pyrazine-2-carboxamide (PZA) | C-C(O): ~1.51, C=O: ~1.23, C-N(H2): ~1.36 | N-C-C(O): ~118, C-C(O)-N: ~117, O=C-N: ~123 |
| This compound (PAOX) | C-C(N): ~1.48, C=N(OH): ~1.29, N-O: ~1.40, C-N(H2): ~1.37 | N-C-C(N): ~119, C-C(N)-N(H2): ~116, C=N-O: ~111 |
Note: The values are approximate and represent typical bond lengths and angles from DFT calculations. The exact values can vary slightly based on the specific publication and computational setup.
Table 2: Electronic Properties (in eV)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyrazine | ~ -6.8 to -7.0 | ~ -0.9 to -1.1 | ~ 5.7 to 6.1 |
| Pyrazine-2-carboxamide (PZA) | ~ -7.2 to -7.4 | ~ -1.8 to -2.0 | ~ 5.2 to 5.6 |
| This compound (PAOX) | ~ -6.9 to -7.1 | ~ -1.5 to -1.7 | ~ 5.2 to 5.6 |
Note: These values are derived from DFT calculations at the B3LYP/6-311++G(d,p) or similar level of theory. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Experimental and Computational Protocols
The data presented in this guide is based on computational studies using Density Functional Theory (DFT). The following protocol is representative of the methodologies employed in the cited research.
Computational Details:
All calculations were performed using the Gaussian suite of programs. The molecular structures of Pyrazine, Pyrazine-2-carboxamide, and this compound were optimized in the gas phase without any symmetry constraints. The optimization and subsequent electronic property calculations were carried out using the Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[5] The 6-311++G(d,p) basis set was employed for all atoms.[5] This level of theory is well-established for providing reliable geometries and electronic properties for organic molecules of this type.[6][7]
Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the output of these calculations. The HOMO-LUMO energy gap, a crucial parameter for assessing chemical reactivity, was calculated as the difference between the LUMO and HOMO energies.
Visualizations
The following diagrams illustrate the structural relationships between the compared molecules and the general workflow of the computational analysis.
Caption: Structural evolution from Pyrazine to its derivatives.
Caption: A generalized workflow for the DFT-based analysis.
References
- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. primeopenaccess.com [primeopenaccess.com]
- 7. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyrazine-2-amidoxime: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Pyrazine-2-amidoxime, ensuring the protection of personnel and the environment.
This compound and its waste products should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. |
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated. Absorb the spill with an inert, non-combustible material and place it in a designated hazardous waste container.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent potentially hazardous reactions. It is particularly important to keep it separate from strong oxidizing agents and acids.
2. Containerization:
-
Collect all this compound waste in a dedicated, chemically compatible, and sealable container. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.
-
Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 51285-03-3
-
An accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound," "Contaminated labware with this compound")
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., Toxic, Irritant).
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area should be away from sources of ignition, heat, and direct sunlight.
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the disposal service with an accurate and complete description of the waste, including the chemical name and any available safety data.
-
The ultimate disposal of this compound should be carried out via high-temperature incineration.[1]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and classifications relevant to the disposal of this compound as a hazardous waste.
| Parameter | Guideline/Limit | EPA Regulation |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | 40 CFR 262.15 |
| Toxicity Characteristic (TC) | If the extract from a waste sample contains contaminants at or above the regulatory levels, it is considered hazardous. | 40 CFR 261.24[2] |
| Land Disposal Restrictions (LDR) | Prohibits land disposal of untreated hazardous wastes and requires they meet specific treatment standards.[3][4] | 40 CFR Part 268 |
| Pyridine and its derivatives | Often fall under the F005 listed waste code for spent non-halogenated solvents if used in that capacity. | 40 CFR 261.31 |
Experimental Protocol: Hypothetical Oxidative Degradation
While high-temperature incineration is the primary disposal method, in some research contexts, a pre-treatment step to degrade the compound might be considered. The following is a hypothetical experimental protocol for the oxidative degradation of a pyrazine (B50134) derivative. This should be performed with extreme caution, under the direct supervision of a qualified chemist, and in compliance with all institutional safety protocols.
Objective: To degrade the pyrazine ring structure of a pyrazine-containing waste stream using an advanced oxidation process.
Materials:
-
This compound waste solution
-
30% Hydrogen Peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) solution
-
pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel within a chemical fume hood
Procedure (Fenton's Reagent Method):
-
Preparation: In a chemical fume hood, place the aqueous this compound waste solution in a suitable reaction vessel equipped with a stir bar.
-
Acidification: Slowly add sulfuric acid to the solution to adjust the pH to approximately 3. This is the optimal pH for the Fenton reaction.
-
Catalyst Addition: Add a catalytic amount of ferrous sulfate to the solution and stir until it is completely dissolved.
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The addition should be done dropwise to control the exothermic reaction and prevent excessive foaming. The reaction will generate highly reactive hydroxyl radicals that will attack and degrade the pyrazine ring.
-
Reaction Monitoring: Allow the reaction to proceed with continuous stirring for several hours. The progress of the degradation can be monitored by analytical techniques such as HPLC or UV-Vis spectroscopy.
-
Neutralization: Once the degradation is complete, neutralize the solution by slowly adding a sodium hydroxide solution until the pH is between 6 and 8.
-
Final Disposal: Even after this degradation procedure, the resulting solution must be collected and disposed of as hazardous waste through your institution's EHS office. This process reduces the hazard of the organic compound, but the solution will still contain inorganic salts and potentially other byproducts that require proper disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2-amidoxime
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pyrazine-2-amidoxime, a key synthetic intermediate in pharmaceutical development. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
This compound presents several health hazards that necessitate stringent safety measures. It is classified as toxic if swallowed, causes significant skin irritation, and poses a risk of serious eye damage. Furthermore, it may lead to respiratory irritation.[1] This guide will provide a clear, step-by-step approach to mitigate these risks through proper personal protective equipment (PPE), operational procedures, and waste disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 11 mils thickness) | Provides a robust barrier against skin contact and irritation.[2] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes and airborne particles, preventing serious eye damage.[2][3] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing | Prevents contact of the chemical with skin. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Follow this workflow to ensure the safe handling of this compound from receipt to experimental use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
